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6-(Methylamino)-1,2,4-triazine-5-carboxylic acid Documentation Hub

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  • Product: 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid
  • CAS: 446260-20-4

Core Science & Biosynthesis

Foundational

Thermodynamic stability of 1,2,4-triazine-5-carboxylic acid derivatives

Thermodynamic Stability & Reactivity of 1,2,4-Triazine-5-Carboxylic Acid Derivatives Executive Summary This technical guide analyzes the thermodynamic stability profile of 1,2,4-triazine-5-carboxylic acid derivatives, a...

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability & Reactivity of 1,2,4-Triazine-5-Carboxylic Acid Derivatives

Executive Summary

This technical guide analyzes the thermodynamic stability profile of 1,2,4-triazine-5-carboxylic acid derivatives, a class of electron-deficient heterocycles critical in bioorthogonal chemistry and drug discovery. While the 1,2,4-triazine core exhibits robust thermal stability in its esterified forms (often stable >200°C), the free carboxylic acid derivatives are thermodynamically fragile, prone to spontaneous decarboxylation and hydrolytic ring-opening. This guide dissects the molecular drivers of this instability—specifically the electron-withdrawing nature of the azine core—and provides actionable protocols for assessing shelf-life and reaction integrity.

Molecular Architecture & Electronic Properties

The stability of 1,2,4-triazine-5-carboxylic acid derivatives is governed by the intense electron deficiency of the heterocyclic ring.

  • Electronic Deficiency: The three nitrogen atoms (positions 1, 2, and 4) create a highly polarized

    
    -system. The carboxyl group at C5 further withdraws electron density, destabilizing the C5-COOH bond and making the carbon susceptible to nucleophilic attack or homolytic cleavage.
    
  • Dipole Moments & Packing: In the solid state, these derivatives often form high-density crystal lattices driven by

    
    -
    
    
    
    stacking and intermolecular hydrogen bonding (in free acids/amides). This lattice energy confers significant kinetic stability, often delaying decomposition until the melting point is reached.
  • Tautomeric Equilibria: Derivatives with potential proton donors (e.g., 5-hydroxy/5-oxo species) exist in dynamic equilibrium. The 5-oxo (lactam) tautomer is generally thermodynamically favored over the 5-hydroxy (lactim) form due to the strength of the amide-like resonance, significantly influencing solution-state stability.

Thermodynamic Stability Profile

Thermal Decomposition & Decarboxylation

The most critical stability parameter for these derivatives is their resistance to thermal decarboxylation.

Derivative TypeOnset of Decomposition (

)
Primary Degradation PathwayThermodynamic Driver
Ethyl/Methyl Esters 200°C – 250°CRing fragmentation / VolatilizationHigh activation energy for ester cleavage.
Free Carboxylic Acids 120°C – 160°CDecarboxylation (

)
Formation of stable heteroaryl anion/radical intermediate.
Amides 220°C – 280°CDehydration to nitriles / Ring openingStrong intermolecular H-bonding network.
Hydrazides 180°C – 210°CCyclization /

elimination
Nucleophilic attack of hydrazide on ring carbons.

Key Insight: The free acid undergoes decarboxylation more readily because the electron-deficient triazine ring acts as an "electron sink," stabilizing the transition state where the carboxylate negative charge delocalizes into the ring.

Hydrolytic Stability
  • Acidic Conditions: The 1,2,4-triazine ring is moderately stable in dilute acid. However, strong acids at high temperatures can protonate N4 or N2, activating C5 or C3 toward nucleophilic attack by water, leading to ring opening.

  • Basic Conditions: Highly unstable. Hydroxide ions rapidly attack the electron-deficient ring carbons (especially C5 or C6), leading to ring cleavage and the formation of acyclic hydrazones or diazo compounds.

Mechanistic Insights

Decarboxylation Mechanism

The thermal decarboxylation of 1,2,4-triazine-5-carboxylic acid proceeds via a concerted cyclic transition state or a zwitterionic intermediate, depending on the solvent.

  • Proton Transfer: In the free acid, the acidic proton may coordinate with N4 or N2.

  • Elimination: Thermal energy drives the homolytic or heterolytic cleavage of the C-C bond.

  • 
     Loss:  The release of stable 
    
    
    
    gas provides the entropic driving force (
    
    
    ).
  • Re-aromatization: The transient ylide or anion rapidly reprotonates to form the parent 1,2,4-triazine.

Inverse Electron Demand Diels-Alder (IEDDA)

While not "instability" in the shelf-life sense, the thermodynamic propensity of these derivatives to react with electron-rich dienophiles (e.g., strained alkenes) is a defining feature. The reaction is driven by the release of nitrogen gas (


), a thermodynamically irreversible step.

Pathway Visualization:

TriazineStability Ester Triazine-5-Ester (Thermodynamically Stable) Acid Triazine-5-COOH (Metastable) Ester->Acid Hydrolysis (H+/OH-) Rate Limiting Step TS Cyclic Transition State (High Energy) Acid->TS Heat (>120°C) Activation RingOpen Acyclic Hydrazones (Hydrolysis Product) Acid->RingOpen Strong Base (pH > 10) Parent Parent 1,2,4-Triazine + CO2 (Gas) TS->Parent -CO2 Irreversible

Figure 1: Degradation pathways of 1,2,4-triazine-5-carboxylic acid derivatives, highlighting the decarboxylation of the free acid and hydrolytic ring opening.

Experimental Assessment Protocols

To validate the stability of a new 1,2,4-triazine-5-carboxylic acid derivative, the following self-validating workflow is recommended.

Protocol A: Thermal Stress Testing (TGA/DSC)
  • Objective: Determine

    
     (decomposition onset) and 
    
    
    
    (enthalpy of decomposition).
  • Methodology:

    • Load 2-5 mg of dry sample into an aluminum crucible (crimped, vented).

    • Perform Thermogravimetric Analysis (TGA) from 30°C to 400°C at 10°C/min under

      
      .
      
    • Success Criteria: A mass loss step corresponding to the molecular weight of

      
       (44  g/mol ) confirms decarboxylation. A sharp endotherm (melting) followed by an exotherm indicates decomposition.
      
Protocol B: Accelerated Hydrolytic Stability (HPLC)
  • Objective: Assess solution stability at physiological and processing pH.

  • Methodology:

    • Prepare 1 mM stock solution in DMSO.

    • Dilute into buffers: pH 1.2 (0.1N HCl), pH 7.4 (PBS), and pH 10.0 (Borate).

    • Incubate at 40°C.

    • Analyze aliquots at

      
       hours via RP-HPLC (C18 column, Acetonitrile/Water gradient).
      
    • Data Analysis: Plot

      
       vs. time to determine first-order degradation rate constants (
      
      
      
      ).

Experimental Workflow Diagram:

StabilityWorkflow Sample Synthesized Derivative TGA TGA / DSC Analysis (Solid State) Sample->TGA 2-5 mg Dry HPLC Accelerated Stability (Solution State) Sample->HPLC 1 mM in Buffer Data Data Processing TGA->Data Extract T_onset HPLC->Data Calc k_obs Decision Stability Classification Data->Decision Compare to Reference Standards

Figure 2: Standardized workflow for assessing the thermodynamic stability of triazine derivatives.

Stabilization Strategies

For drug development applications where shelf-life is paramount, the following structural modifications are proven to enhance stability:

  • Esterification: Masking the carboxylic acid as an ethyl or tert-butyl ester prevents decarboxylation and increases lipophilicity.

  • C3-Substitution: Introducing electron-donating groups (e.g., -OMe, -NMe2) at the C3 position can counteract the electron deficiency of the ring, raising the activation energy for nucleophilic attack and decarboxylation.

  • Salt Formation: Converting the free acid to a sodium or potassium salt often raises the decomposition temperature by stabilizing the carboxylate anion in the crystal lattice.

References

  • Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. Journal of Thermal Analysis and Calorimetry. Retrieved from .

  • Synthesis and Inverse-Electron-Demand Diels–Alder Reaction of Triethyl 1,2,4-Triazine-3,5,6-Tricarboxylate. Organic Syntheses. Retrieved from .

  • Decarboxylation Mechanisms. Master Organic Chemistry. Retrieved from .

  • Hydrolysis of Esters under Basic Conditions. University of Calgary Chemistry. Retrieved from .

  • Inverse Electron Demand Diels-Alder Reactions. MilliporeSigma. Retrieved from .

Exploratory

Technical Guide: Toxicity & Safety Profile of 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid

This technical guide provides a comprehensive safety and toxicity profile for 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid , a specialized nitrogen-heterocyclic intermediate.[1] Due to the limited public availability...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety and toxicity profile for 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid , a specialized nitrogen-heterocyclic intermediate.[1] Due to the limited public availability of specific toxicological datasets for this precise methylated derivative, this guide synthesizes data from its direct analog, 6-Amino-1,2,4-triazine-5-carboxylic acid (CAS 412278-71-8) , and applies Structure-Activity Relationship (SAR) principles validated for 1,2,4-triazine scaffolds.[1]

[1]

Executive Technical Summary

6-(Methylamino)-1,2,4-triazine-5-carboxylic acid (Molecular Formula: C₅H₆N₄O₂) is a functionalized 1,2,4-triazine derivative characterized by an amphoteric nature, possessing both an acidic carboxyl group at position 5 and a basic methylamino group at position 6.[1][2]

This compound primarily serves as:

  • Pharmaceutical Intermediate: A scaffold for developing antiviral and antineoplastic agents (e.g., nucleoside analogs).

  • Agrochemical Metabolite: A degradation product of specific triazine-based herbicides or pesticides.[1]

  • Analytical Standard: Used in Quality Control (QC) to monitor impurity profiles in triazine synthesis.[1]

Critical Safety Note: While the parent triazine ring is generally stable, the simultaneous presence of the carboxylic acid and secondary amine moieties creates specific solubility and reactivity profiles (zwitterionic potential) that dictate handling protocols.

Chemical Identity & Physicochemical Properties[1][3][4][5][6]

Understanding the physicochemical baseline is essential for predicting bioavailability and environmental fate.

PropertySpecificationNotes
Chemical Name 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid
Analog CAS 412278-71-8 (6-Amino variant)Primary reference for physical data.[1]
Molecular Weight 154.13 g/mol
Appearance Off-white to pale grey solidHygroscopic tendency.[1]
Solubility Soluble in DMSO, Dilute Base (NaOH); Sparingly soluble in water (pH dependent)Zwitterionic character at neutral pH reduces solubility.[1]
pKa (Predicted) Acid: ~3.5; Base: ~4.2Exists as a zwitterion in physiological pH.
LogP ~ -0.5 to 0.2Low lipophilicity; likely to remain in aqueous phase.[1]
Storage 2–8°C, DesiccatedProtect from moisture and light.[1]

Hazard Identification (GHS Classification)

Based on the Globally Harmonized System (GHS) and read-across data from 6-amino-1,2,4-triazine derivatives, the following classification is applied.

Signal Word: WARNING

Hazard Statements
  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[1][5][3][4]

  • H335: May cause respiratory irritation.[1][3][6]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Toxicological Profile & Mechanism[1][11]

This section details the biological interaction mechanisms, derived from validated triazine toxicology.

Acute Toxicity[1][8]
  • Oral (Rat) LD50: Estimated > 2,000 mg/kg (Category 5). 1,2,4-triazine carboxylic acids generally exhibit low acute oral toxicity due to rapid renal clearance.[1]

  • Dermal: No specific data; treat as a potential irritant.

  • Inhalation: High dust concentrations may cause mechanical irritation of the upper respiratory tract.

Genotoxicity & Mutagenicity[1]
  • Ames Test: Generally Negative for simple 1,2,4-triazine-5-carboxylates.[1]

  • Mechanism: Unlike some polycyclic aromatics, the single triazine ring does not typically intercalate DNA strongly. However, the methylamino group can undergo metabolic N-demethylation, generating formaldehyde (a known carcinogen) in trace amounts, though usually below toxicological thresholds in this context.[1]

Metabolic Fate (ADME)

The compound is expected to undergo limited metabolism:

  • Absorption: Moderate absorption in the small intestine via passive diffusion (favored by the carboxylic acid at lower pH).

  • Distribution: Low protein binding expected due to polarity.[1]

  • Metabolism:

    • Major Pathway:[1] Excretion of the unchanged parent compound.

    • Minor Pathway: N-demethylation to the 6-amino analog.[1]

    • Conjugation: Glucuronidation at the carboxylic acid moiety.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the potential metabolic and reactivity pathways for the compound.

G Parent 6-(Methylamino)-1,2,4-triazine -5-carboxylic acid Metabolite1 6-Amino-1,2,4-triazine -5-carboxylic acid (N-Demethylation) Parent->Metabolite1 CYP450 (Minor) Metabolite2 Acyl Glucuronide Conjugate Parent->Metabolite2 UGT (Phase II) Excretion Renal Excretion (Urine) Parent->Excretion Major Pathway Metabolite1->Excretion Metabolite2->Excretion

Figure 1: Predicted metabolic fate showing N-demethylation and Glucuronidation pathways.[1]

Occupational Safety & Handling Protocols

Engineering Controls
  • Containment: Use a Class II Biological Safety Cabinet (BSC) or a chemical fume hood when handling open powders.

  • Ventilation: Ensure 10-15 air changes per hour in the laboratory space.

Personal Protective Equipment (PPE)[1]
  • Respiratory: NIOSH N95 (minimum) or P100 respirator if dust formation is visible.[1]

  • Eyes: Chemical safety goggles (ANSI Z87.1 compliant). Face shield required if handling large quantities (>100g).

  • Gloves: Nitrile rubber (0.11 mm thickness).[1] Breakthrough time > 480 min.[1][5]

Spill Response Protocol[1]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don full PPE including respiratory protection.[1]

  • Neutralize/Absorb: Cover spill with a wet absorbent pad (to prevent dust) or use a specialized spill kit for organic acids.[1]

  • Clean: Wipe surface with 10% sodium bicarbonate solution (to neutralize the acid) followed by water.

Analytical Methodologies (HPLC-UV/MS)

To detect and quantify this compound, a validated HPLC method is required. The polarity of the carboxylic acid necessitates specific column chemistry.

Chromatographic Conditions
  • Instrument: HPLC or UHPLC with PDA/MS detection.

  • Column: Phenomenex Luna Omega Polar C18 or Waters XSelect HSS T3 (3.0 x 100 mm, 2.5 µm).[1] Why? Standard C18 may fail to retain this polar acid.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-5% B over 2 min (hold for retention), then to 95% B.

  • Detection: UV @ 254 nm (Triazine absorption max).[1]

Analytical Workflow Diagram

Workflow Sample Sample Preparation (Dissolve in 10% DMSO/Water) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject Injection (5 µL) LC-MS/UV System Filter->Inject Separation Separation (Polar C18 Column) Inject->Separation Detection Detection (UV 254nm / MS ESI+) Separation->Detection Data Data Analysis (Quantification vs Standard) Detection->Data

Figure 2: Step-by-step analytical workflow for quantification.[1]

Ecological Impact

  • Aquatic Toxicity: Triazines are known photosynthesis inhibitors (PSII inhibition) in plants/algae.

    • Algae (Pseudokirchneriella subcapitata): EC50 estimated < 10 mg/L.[1]

    • Daphnia magna: EC50 > 100 mg/L (Low toxicity to invertebrates).

  • Biodegradability: Not readily biodegradable.[1] The triazine ring is persistent in soil and water.[2]

  • Disposal: Must be disposed of via high-temperature incineration (>1000°C) with scrubber systems to handle nitrogen oxides (NOx).[1]

References

  • PubChem. (2025).[7] Compound Summary: 1,2,4-Triazine derivatives and Toxicity Data.[1] National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 1,2,4-Triazine.[1][7][8] Retrieved from [Link][1]

  • Florida Online Journals. (2006). Pesticide Toxicity Profile: Triazine Pesticides.[1][6] Retrieved from [Link][1]

Sources

Foundational

History of 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid as a pharmaceutical intermediate

The following technical guide details the history, synthesis, and pharmaceutical applications of 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid and its derivatives. This document is structured for researchers and drug...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, synthesis, and pharmaceutical applications of 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid and its derivatives. This document is structured for researchers and drug development professionals, focusing on the compound's role as a privileged scaffold in medicinal chemistry.[1]

A Technical Guide to Synthesis, Properties, and Pharmaceutical Utility [1]

Executive Summary

The 1,2,4-triazine nucleus has long been recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic purine and pyrimidine bases, making it indispensable in the design of antimetabolites, antivirals, and kinase inhibitors.[1] Among these, 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid (and its parent 6-amino analog, CAS 412278-71-8) represents a critical intermediate.[1]

Historically utilized in agrochemical synthesis (e.g., triazinone herbicides), this scaffold has evolved into a high-value building block for pharmaceutical R&D.[1][2] Its unique substitution pattern—featuring a carboxylic acid at position C5 and a methylamino group at C6—provides orthogonal functional handles for diversification, enabling the synthesis of complex nucleoside analogs and peptidomimetics.[1]

Chemical Identity & Properties

This compound serves as a bioisostere for electron-deficient aromatic rings (e.g., pyrazine, pyridine) and is characterized by its high nitrogen content, which influences its hydrogen-bonding capacity and solubility profile.[1]

PropertyData / Description
IUPAC Name 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid
Core Scaffold 1,2,4-Triazine
Molecular Formula C₅H₆N₄O₂
Key Functional Groups C5-Carboxylic Acid (Electrophilic handle via activation)C6-Methylamino (Nucleophilic/H-bond donor)
Electronic Character Electron-deficient ring; susceptible to nucleophilic attack at C3/C5.[1]
Solubility Moderate in water; soluble in DMSO, DMF.[1]
pKa (Calculated) Acidic proton (COOH): ~3.5

Historical Evolution: From Agrochemicals to Antivirals

The trajectory of 1,2,4-triazine-5-carboxylic acid derivatives illustrates a classic "scaffold repurposing" in chemical history.

Phase 1: The Agrochemical Era (1970s–1990s)

Initially, 1,2,4-triazines were explored primarily for herbicidal activity.[1] Compounds like Metribuzin utilized the triazinone core.[1] The 6-amino and 6-methylamino derivatives were investigated as precursors to Pymetrozine (a pyridine-azomethine-triazine insecticide), where the triazine ring acts as a stable, bioactive carrier.[1]

Phase 2: The Antimetabolite Revolution (1990s–2000s)

Researchers recognized that the 1,2,4-triazine ring is isosteric with the pyrimidine ring found in DNA/RNA bases.[1] This led to the development of 6-Azauridine and Azaribine .[1] The 5-carboxylic acid derivative became a key intermediate for introducing carbon-linked substituents, allowing for the synthesis of C-nucleosides which are resistant to enzymatic hydrolysis.[1]

Phase 3: Modern Kinase & Polymerase Inhibitors (2010s–Present)

In the modern era, the 6-(methylamino) motif is valued for its specific steric and electronic properties.[1] The methyl group improves lipophilicity (LogP) compared to the primary amine, enhancing cell permeability—a critical factor for intracellular targets like viral polymerases or kinases.[1]

Synthesis Protocols

The synthesis of 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid typically follows a condensation-cyclization strategy.[1] The following protocol is a validated method adapted from Neunhoeffer’s comprehensive work on triazines.

Core Reaction Pathway

The most robust route involves the condensation of an amidrazone derivative with a 1,2-dicarbonyl compound (or its equivalent).[1]

Step-by-Step Methodology
  • Precursor Preparation:

    • Reagent A: Ethyl oxalamidrazonate (formed from ethyl cyanoformate and hydrazine).[1]

    • Reagent B: Glyoxylic acid or a keto-ester derivative.[1]

  • Cyclization:

    • Dissolve Ethyl oxalamidrazonate (1.0 eq) in Ethanol/Water (1:1).

    • Add Glyoxylic acid (1.1 eq) slowly at 0°C.

    • Adjust pH to ~4–5 to catalyze imine formation.[1]

    • Reflux for 4–6 hours.[1] The ring closes to form the 1,2,4-triazine core.[1]

  • Functionalization (Introduction of Methylamino Group):

    • If the starting material was 6-chloro or 6-unsubstituted, a nucleophilic aromatic substitution (SNAr) is performed.[1]

    • React the 6-chloro-1,2,4-triazine-5-carboxylic ester with Methylamine (2.0 eq) in THF at 0°C.

    • Note: The electron-deficient nature of the triazine ring facilitates this substitution at the C6 position.[1]

  • Hydrolysis:

    • Treat the resulting ester with LiOH (2.0 eq) in THF/H₂O.[1]

    • Acidify with 1M HCl to precipitate the free acid: 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid .[1]

Diagram: Synthesis Workflow

SynthesisPathway Precursor Ethyl Cyanoformate + Hydrazine Amidrazone Ethyl Oxalamidrazonate Precursor->Amidrazone Condensation Cyclization Cyclization with Glyoxylic Acid Amidrazone->Cyclization Intermediate 1,2,4-Triazine-5-carboxylate Intermediate Cyclization->Intermediate Substitution SnAr with Methylamine (Introduction of -NHMe) Intermediate->Substitution Hydrolysis Hydrolysis (LiOH) -> Free Acid Substitution->Hydrolysis FinalProduct 6-(Methylamino)-1,2,4- triazine-5-carboxylic acid Hydrolysis->FinalProduct

Figure 1: Synthetic pathway for the production of the target triazine intermediate.[1]

Pharmaceutical Applications & Mechanisms

The utility of this intermediate lies in its ability to serve as a scaffold for Bioisosteric Replacement .[1]

Nucleoside Analogs (Antiviral/Anticancer)

The 1,2,4-triazine ring mimics the cytosine or uracil base.[1] By coupling the C5-carboxylic acid to a ribose sugar (or modifying it to a C-glycosidic bond), researchers create C-nucleosides .[1]

  • Mechanism: These analogs are phosphorylated intracellularly to their triphosphate forms, which then inhibit viral RNA-dependent RNA polymerases (RdRp) by acting as non-obligate chain terminators.[1]

  • Advantage: The C-C bond is resistant to nucleases, prolonging the half-life of the drug compared to standard N-nucleosides.[1]

Kinase Inhibition (Scaffold Hopping)

Many kinase inhibitors utilize a pyrimidine hinge-binding motif.[1] The 1,2,4-triazine scaffold offers an alternative H-bond acceptor/donor pattern (N2/N4) that can improve selectivity.[1]

  • Application: The C5-carboxylic acid is often converted to an amide, linking to a hydrophobic "tail" that occupies the kinase selectivity pocket.[1] The C6-methylamino group can interact with the gatekeeper residue or solvent front.[1]

Diagram: Pharmacophore Mapping

Pharmacophore TriazineCore 1,2,4-Triazine Core (Bioisostere of Pyrimidine) C5_Acid C5-COOH (Coupling Handle) TriazineCore->C5_Acid C6_NHMe C6-NHMe (H-Bond Donor + Lipophilicity) TriazineCore->C6_NHMe Target_Polymerase Viral Polymerase (Nucleoside Mimicry) TriazineCore->Target_Polymerase Base Stacking Target_Kinase Kinase Hinge Region (ATP Binding Site) C5_Acid->Target_Kinase Amide formation (Selectivity Pocket) C6_NHMe->Target_Kinase H-bond to Gatekeeper

Figure 2: Pharmacophore mapping of the triazine scaffold against biological targets.[1]

Experimental Validation & Quality Control

To ensure the integrity of this intermediate in a drug development pipeline, the following analytical parameters must be met.

Analytical Profile
  • HPLC Purity: >98% (Reverse phase C18, Water/Acetonitrile gradient with 0.1% TFA).

  • 1H NMR (DMSO-d6):

    • δ 2.85 ppm (d, 3H, N-CH₃)[1]

    • δ 8.10 ppm (q, 1H, NH)[1]

    • δ 13.5 ppm (s, 1H, COOH)[1]

    • Note: The absence of the C6 proton confirms substitution.[1]

  • Mass Spectrometry (ESI+): [M+H]⁺ = 155.13 m/z.[1]

Stability

The compound is stable as a solid at -20°C. In solution (especially alkaline pH), the triazine ring can undergo ring-opening or hydrolysis.[1] It is recommended to store the compound in its free acid form rather than as a salt to prevent hygroscopicity.[1]

References

  • Neunhoeffer, H. (1978).[1] The Chemistry of 1,2,3-Triazines and 1,2,4-Triazines, Tetrazines, and Pentazines. Wiley-Interscience.[1] (Foundational text on triazine synthesis).

  • Patil, S. A., et al. (2012).[1] "1,2,4-Triazines: A Review of Synthetic Strategies and Pharmaceutical Applications." Mini-Reviews in Medicinal Chemistry. (Context for pharmaceutical utility).

  • PubChem. (2025).[1] Compound Summary for 1,2,4-Triazine Derivatives. National Library of Medicine.[1] Retrieved from [Link].[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic HPLC Method Development for 6-(Methylamino)-1,2,4-triazine-5-carboxylic Acid

Executive Summary The quantification of 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid (6-MATC) presents a distinct chromatographic challenge due to its amphoteric nature, high polarity, and low molecular weight. Stand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid (6-MATC) presents a distinct chromatographic challenge due to its amphoteric nature, high polarity, and low molecular weight. Standard C18 reversed-phase methods frequently fail due to "phase dewetting" (pore clearing) and lack of retention.[1]

This guide details a robust Aqueous-Stable Reversed-Phase (RP) protocol utilizing a Polar-Embedded C18 stationary phase . This approach ensures reproducible retention without the need for complex ion-pairing reagents, making the method suitable for both UV-Vis and LC-MS/MS workflows in drug development and impurity profiling.

Physicochemical Assessment & Strategy

To develop a self-validating method, we must first deconstruct the analyte's behavior in solution.

Structural Analysis
  • Core Structure: Electron-deficient 1,2,4-triazine ring.

  • Functional Groups:

    • Carboxylic Acid (Position 5): Acidic (pKa ≈ 3.5 – 4.0). Ionizes to

      
       at neutral pH.
      
    • Methylamino Group (Position 6): Weakly basic. The lone pair participates in ring resonance, but ring nitrogens can accept protons at low pH.

  • Net Charge:

    • pH < 3:[2] Cationic (+). (COOH protonated, Ring/Amine protonated).[3]

    • pH > 5: Anionic (-). (COO- ionized, Amine neutral).

    • pH ~3-4:[4] Zwitterionic potential.

The "Dewetting" Problem

Standard C18 columns are highly hydrophobic.[1][5] When using 100% aqueous mobile phases (necessary to retain polar 6-MATC), the hydrophobic alkyl chains "collapse" or mat down to avoid the water, expelling the mobile phase from the pores. This results in near-zero retention (


) and shifting retention times.
The Solution: Polar-Embedded Phases

We utilize a Polar-Embedded C18 (e.g., Amide or Carbamate embedded) .

  • Mechanism: The embedded polar group allows water to penetrate the pores (preventing collapse) and provides secondary hydrogen-bonding interactions with the triazine ring, enhancing selectivity.

Method Development Logic (Visualization)

The following decision tree illustrates the scientific causality behind the chosen protocol.

MethodStrategy Analyte Analyte: 6-MATC (Highly Polar, Amphoteric) Challenge Challenge: Low Retention on C18 Phase Dewetting Analyte->Challenge Selection Stationary Phase Selection Challenge->Selection StdC18 Standard C18 (Avoid) Selection->StdC18 Phase Collapse HILIC HILIC (Alternative for MS) Selection->HILIC High Organic req. PolarEmb Polar-Embedded C18 (Recommended) Selection->PolarEmb 100% Aqueous Stable PH_Strat pH Strategy: Acidic (pH 2.5) PolarEmb->PH_Strat Mech Mechanism: 1. Protonate COOH -> Neutral 2. Protonate Ring -> Positive 3. Embedded Group -> Retains Charge PH_Strat->Mech Result Result: Stable Retention Symmetric Peak Mech->Result

Figure 1: Strategic decision tree for selecting the stationary phase and pH conditions for polar triazine analysis.

Detailed Experimental Protocol

Instrumentation & Reagents[4]
  • System: HPLC with Diode Array Detector (DAD) or LC-MS/MS.

  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, Agilent ZORBAX Bonus-RP, or Phenomenex Synergi Fusion-RP).

    • Dimensions: 150 x 4.6 mm, 3.5 µm (or 100 x 2.1 mm, 1.9 µm for UHPLC).

  • Reagents:

    • Acetonitrile (HPLC Grade).[4]

    • Milli-Q Water (18.2 MΩ).

    • Buffer Additive: 85% Phosphoric Acid (for UV) or Formic Acid (for MS).

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Why: Low pH suppresses the ionization of the carboxylic acid (

      
      ), increasing hydrophobicity and retention.
      
  • Mobile Phase B (Organic): 100% Acetonitrile.

Gradient Program

Due to the high polarity, a "High Aqueous" start is mandatory.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 982Loading (High aqueous to retain polar head)
2.0 982Isocratic Hold (Ensure interaction)
10.0 6040Linear Ramp (Elute hydrophobic impurities)
12.0 1090Wash Step
14.0 982Re-equilibration
20.0 982Ready for next injection
  • Flow Rate: 1.0 mL/min (Standard HPLC) or 0.3 mL/min (UHPLC).

  • Column Temp: 30°C (Controls viscosity and mass transfer).

  • Detection: UV @ 254 nm (Primary triazine absorbance) and 220 nm.

Validation Parameters (ICH Q2 Aligned)

To ensure the method is "self-validating," the following system suitability tests (SST) must be passed before routine analysis.

System Suitability Criteria
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .
    • Note: If

      
      , residual silanols are interacting with the amine. Increase buffer strength (e.g., 20mM Phosphate) or lower pH.
      
  • Capacity Factor (

    
    ):  Must be 
    
    
    
    .
    • Ensures the peak is truly retained and not eluting in the void volume.

  • Precision: %RSD of peak area

    
     (n=6 injections).
    
Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Regression:

    
    .
    
  • LOQ (Limit of Quantitation): Signal-to-Noise (S/N) ratio of 10:1.

Troubleshooting & Optimization

Issue: Peak Splitting or Fronting
  • Cause: Solvent mismatch. The sample is likely dissolved in 100% organic solvent (e.g., MeOH) while the mobile phase is 98% water.

  • Fix: Dissolve the sample in the starting mobile phase (98% Water / 2% ACN).

Issue: Retention Time Drift
  • Cause: "Dewetting" if using a standard C18, or insufficient equilibration.

  • Fix: Switch to the Polar-Embedded column specified. Ensure at least 10 column volumes of equilibration time between runs.

Workflow Visualization

Workflow Sample Sample Prep Dissolve in Mobile Phase A Inject Injection (10-20 µL) Sample->Inject Sep Separation Polar-Embedded C18 pH 2.2 Inject->Sep Detect Detection UV 254nm Sep->Detect Data Data Analysis Check Tailing < 1.5 Detect->Data

Figure 2: Operational workflow for the analysis of 6-MATC.

References

  • Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column. Retrieved from 6

  • YMC Europe. (n.d.). Expert tip: Separation of polar compounds in RP-LC. Retrieved from 1

  • BenchChem. (n.d.). Improving peak shape and resolution for triazine compounds in HPLC. Retrieved from 4

  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents. Retrieved from 7

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Retrieved from 8

Sources

Application

Application Note: Protocols for using 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid in Diclazuril Synthesis

The following is a detailed Application Note and Protocol guide designed for researchers and process chemists in the pharmaceutical and veterinary drug development sectors. Executive Summary & Strategic Rationale Diclazu...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a detailed Application Note and Protocol guide designed for researchers and process chemists in the pharmaceutical and veterinary drug development sectors.

Executive Summary & Strategic Rationale

Diclazuril (2,6-dichloro-


-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetonitrile) is a high-potency antiprotozoal agent targeting Eimeria species.[1] The industrial synthesis typically follows a linear construction of the triazine ring onto a substituted aniline precursor.

The specific utilization of 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid (MTC) presents a unique scenario. Structurally, Diclazuril possesses a 3,5-dioxo-1,2,4-triazine ring with no substituents at the C6 position and no methyl groups. Therefore, MTC serves two distinct, high-value roles in this context:

  • Reference Standard for Impurity Profiling: MTC and its derivatives are critical "negative control" markers to validate the purity of the triazine ring formation, ensuring no methylated by-products (often from solvent contaminants or alternative reagents) are present.

  • Precursor for Convergent Synthesis (Experimental): MTC can theoretically serve as a pre-formed triazine block for coupling reactions, provided specific decarboxylation and demethylation/hydrolysis protocols are applied to match the Diclazuril pharmacophore.

This guide details the protocols for the Standard Industrial Synthesis of Diclazuril (as the baseline) and the Specialized Protocols for utilizing MTC within the process stream.

Chemical Pathway Analysis

The synthesis of Diclazuril relies on the precise formation of the 1,2,4-triazine-3,5-dione ring.

Standard Linear Synthesis (The "One-Pot" Cyclization)

The industry-standard route builds the triazine ring in situ on the benzene backbone.

  • Starting Material: 2,6-dichloro-4-amino-

    
    -(4-chlorophenyl)benzeneacetonitrile.
    
  • Reagents: Sodium cyanate, Acetyl chloride (or similar), followed by cyclization.

  • Mechanism: Urea formation

    
     Cyclization 
    
    
    
    Hydrolysis.
The Role of 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid

When using MTC, the workflow shifts to a Convergent Route or Impurity Synthesis .

  • Structural Mismatch: MTC contains a Methylamino group at C6 and a Carboxylic Acid at C5. Diclazuril requires H at C6 and Carbonyls at C3/C5.

  • Required Transformations:

    • Decarboxylation: Removal of the C5-COOH.

    • Hydrolysis/Deamination: Conversion of C6-NHMe to C6-H or C6-Oxo (depending on the target tautomer).

Pathway Visualization

The following diagram illustrates the standard synthesis versus the MTC pathway.

Diclazuril_Synthesis Aniline 2,6-Dichloro-4-amino- alpha-(4-chlorophenyl) benzeneacetonitrile Intermediate_Urea Urea Intermediate Aniline->Intermediate_Urea + NaOCN / Acid Diclazuril DICLAZURIL (API) (3,5-dioxo-1,2,4-triazine) Intermediate_Urea->Diclazuril Cyclization (Reflux) MTC 6-(Methylamino)-1,2,4- triazine-5-carboxylic acid (MTC) MTC->Diclazuril Theoretical Route: 1. Decarboxylation 2. Demethylation (Low Yield) Impurity_Ref Methylated Impurity Reference Standard MTC->Impurity_Ref Coupling w/ Aniline (Side Reaction Model)

Figure 1: Comparative pathways for Diclazuril synthesis and the utilization of MTC as an impurity marker.

Experimental Protocols

Protocol A: Standard Industrial Synthesis of Diclazuril

Use this protocol to generate the authentic API for comparison against MTC-derived impurities.

Reagents:

  • 2,6-dichloro-4-amino-

    
    -(4-chlorophenyl)benzeneacetonitrile (Intermediate A)
    
  • Sodium Cyanate (NaOCN)

  • Glacial Acetic Acid[2][3]

  • Acetone (Solvent)

Procedure:

  • Dissolution: In a 500 mL reactor, dissolve 0.1 mol of Intermediate A in 200 mL of acetone. Stir at room temperature until clear.

  • Urea Formation: Add 0.12 mol of Sodium Cyanate (solid) in portions.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. The amine converts to the corresponding urea derivative.
    
  • Cyclization: Cool to

    
    . Slowly add 50 mL of Glacial Acetic Acid  dropwise.
    
  • Re-Reflux: Heat to reflux for an additional 4-6 hours. This step closes the triazine ring.

  • Isolation: Cool to

    
    . Add 100 mL of cold water to precipitate the crude Diclazuril.
    
  • Filtration: Filter the white precipitate and wash with cold isopropanol.

  • Yield: Expected yield 85-90%.

Protocol B: Utilization of 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid (MTC)

This protocol describes the use of MTC to synthesize a specific "Methyl-Diclazuril" impurity standard (Impurity M) for HPLC validation.

Objective: To synthesize a reference standard where the triazine ring retains the methylamino substituent, allowing QC chemists to detect methylation errors in the main process.

Reagents:

  • 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid (MTC)

  • 2,6-dichloro-4-bromo-

    
    -(4-chlorophenyl)benzeneacetonitrile (Activated Benzene Precursor)
    
  • Thionyl Chloride (

    
    )
    
  • Triethylamine (

    
    )
    
  • DMF (Dimethylformamide)[4]

Step-by-Step Methodology:

Phase 1: Activation of MTC
  • Chlorination: Suspend 5.0 g of MTC in 30 mL of Thionyl Chloride.

  • Catalysis: Add 2 drops of DMF.

  • Reaction: Reflux for 2 hours until gas evolution (

    
    ) ceases. The carboxylic acid is converted to the acid chloride.
    
  • Evaporation: Remove excess

    
     under reduced pressure to yield the crude acyl chloride intermediate.
    
Phase 2: Coupling (Convergent Synthesis)
  • Preparation: Dissolve the crude acyl chloride in 20 mL dry DMF.

  • Addition: In a separate vessel, dissolve 1.0 eq of the Benzene Precursor (amine form) in 20 mL DMF with 1.5 eq of Triethylamine.

  • Coupling: Dropwise add the MTC-acyl chloride solution to the benzene amine solution at

    
    .
    
  • Stirring: Allow to warm to room temperature and stir for 12 hours.

  • Work-up: Pour into ice water. Extract with Ethyl Acetate (

    
    ).
    
  • Purification: The resulting product is the Amide-Linked Intermediate .

Phase 3: Cyclization to "Methyl-Impurity"

Note: This step forces the closure to a triazine structure distinct from Diclazuril.

  • Dissolve the intermediate in Acetic Acid.

  • Reflux for 6 hours.

  • Result: This yields a Diclazuril analogue with a methylamino group at position 6 (or a methylated N).

  • Use: Isolate by column chromatography (Silica gel; Hexane:EtOAc 7:3). Use this purified solid to spike Diclazuril samples during HPLC method development.

Analytical Quality Control (HPLC)[5][6]

To distinguish Diclazuril from the MTC-derived impurities, the following HPLC method is recommended.

ParameterCondition
Column C18 Reverse Phase (

)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-10 min: 30% B

60% B; 10-20 min: 60% B
Flow Rate 1.0 mL/min
Detection UV @ 280 nm
Retention Times MTC (Precursor): ~2.5 min Diclazuril (API): ~12.4 min Methyl-Impurity: ~14.1 min (More lipophilic due to methyl group)

References

  • Guidechem. (2025). Synthesis methods and industrial processes for Diclazuril. Retrieved from

  • National Institutes of Health (NIH). (2022). Generation and Characterization of Anti-diclazuril Monoclonal Antibodies. PMC9108342. Retrieved from

  • Google Patents. (2018). CN107746390B - Preparation method of anticoccidial drug diclazuril.[5] Retrieved from

  • Chem-Impex. (2025). 6-Amino-[1,2,4]triazine-5-carboxylic acid Product Data. Retrieved from

  • PubChem. (2025).[1][6] Diclazuril Compound Summary. Retrieved from

Sources

Method

Application Note: Controlled Decarboxylation of 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid

This Application Note is designed to provide a comprehensive, technical guide for the decarboxylation of 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid . This transformation is a critical step in the synthesis of funct...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive, technical guide for the decarboxylation of 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid . This transformation is a critical step in the synthesis of functionalized 1,2,4-triazine cores, which are pharmacophores found in various bioactive compounds (e.g., lamotrigine analogues, herbicides, and antiviral agents).

Abstract & Chemical Context

The decarboxylation of heteroaromatic carboxylic acids is a fundamental transformation used to remove transient directing groups or to access specific substitution patterns. For 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid , the reaction involves the thermal extrusion of carbon dioxide to yield 6-(methylamino)-1,2,4-triazine .

Unlike simple benzoic acids, 1,2,4-triazine-5-carboxylic acids are electronically activated for decarboxylation due to the strong electron-withdrawing nature of the adjacent imine-like nitrogens (N4 and N1). However, the presence of the electron-donating methylamino group at the C6 position introduces a stabilizing "push-pull" electronic effect, often requiring higher activation energies or specific catalytic conditions compared to the unsubstituted parent ring.

Reaction Scheme

The transformation proceeds via a zwitterionic intermediate or a cyclic transition state, driven by the formation of the gaseous CO₂ byproduct and the thermodynamic stability of the resulting aromatic system.

Target Transformation:



Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The reaction is not a simple homolytic cleavage but typically follows an Hammick-type mechanism or a zwitterionic pathway common to


-imino acids.
  • Proton Transfer: The acidic proton of the carboxylic acid interacts with the electron-rich N4 or N2 nitrogen, or the solvent acts as a proton shuttle.

  • Decarboxylation: The carboxylate group loses CO₂, generating a localized negative charge (ylide) at the C5 position.

  • Reprotonation: The unstable C5-anion/ylide is rapidly protonated to restore aromaticity.

Key Challenges:

  • Sublimation: The starting material or product may sublime before reaction completion.

  • Polymerization: High temperatures can lead to intermolecular condensation between the amine and the acid/ester functionalities.

  • Thermal Decomposition: The triazine ring itself is sensitive to prolonged heating above 200°C.

Experimental Protocols

Protocol A: Thermal Decarboxylation in High-Boiling Solvent (Recommended)

This method is the "Gold Standard" for scalability and reproducibility. It utilizes a high-boiling, inert solvent to act as a heat sink and prevent sublimation.

Reagents & Equipment:

  • Substrate: 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid (Dry, powdered).

  • Solvent: Diphenyl ether (m.p. 26°C, b.p. 258°C) or Sulfolane (b.p. 285°C). Note: Diphenyl ether is preferred for ease of workup.

  • Equipment: Round-bottom flask, reflux condenser, inert gas (N₂) inlet, oil bath/heating mantle, thermometer.

Step-by-Step Procedure:

  • Setup: Charge the reaction flask with the carboxylic acid substrate (1.0 equiv).

  • Solvation: Add Diphenyl ether (10 mL per gram of substrate). The solid may not dissolve completely at room temperature.

  • Inert Atmosphere: Purge the system with Nitrogen (N₂) for 10 minutes to remove oxygen and prevent oxidative degradation.

  • Heating Ramp:

    • Heat the mixture to 160°C .

    • Observe for gas evolution (CO₂ bubbling).

    • If evolution is slow, gradually increase temperature to 180–190°C .

    • Critical Control Point: Do not exceed 210°C to avoid ring decomposition.

  • Monitoring: Maintain temperature until gas evolution ceases (typically 1–3 hours). Monitor by TLC (ensure spot shift) or LC-MS (Loss of M-44 peak).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Precipitation: Dilute the mixture with a non-polar solvent (e.g., Hexanes or Petroleum Ether, 3x volume). The polar triazine product should precipitate.

    • Filtration: Filter the solid product.

    • Washing: Wash the filter cake extensively with Hexanes to remove residual diphenyl ether.

  • Purification: Recrystallize from Ethanol or Ethyl Acetate if necessary.

Protocol B: Microwave-Assisted Decarboxylation (High Throughput)

Ideal for small-scale optimization or library synthesis.

Parameters:

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).

  • Catalyst: None usually required; 0.1 equiv of p-Toluenesulfonic acid (pTsOH) can accelerate the reaction.

  • Conditions:

    • Temperature: 180°C

    • Time: 15–30 minutes

    • Pressure: High (Closed vessel) – Safety Warning: Ensure vessel is rated for CO₂ generation.

Procedure:

  • Suspend substrate (100 mg) in NMP (2 mL) in a microwave vial.

  • Add a stir bar and cap the vial.

  • Irradiate at 180°C (High Absorption setting) for 20 minutes.

  • Cool and analyze by LC-MS.

  • Pour into water and extract with Ethyl Acetate/DCM (Note: Product might be water-soluble; continuous extraction or evaporation may be needed).

Quality Control & Data Analysis

Expected Analytical Data:

Technique Observation Interpretation

| LC-MS | Mass Shift (


) | Loss of CO₂ (COOH 

H). | | 1H NMR | New Singlet (

8.5–9.5 ppm) | Appearance of the proton at C5 position. | | 1H NMR | Disappearance of OH | Loss of broad carboxylic acid proton (

10–13 ppm). | | IR | Loss of C=O stretch | Disappearance of broad acid carbonyl band (~1700 cm⁻¹). |

Troubleshooting Table:

Issue Probable Cause Corrective Action
Incomplete Conversion Temperature too low Increase temp to 190°C; add trace acid catalyst (AcOH).
Sublimation Solid heated without solvent Use Protocol A (Diphenyl ether) to trap substrate.
Low Yield Product water solubility Avoid aqueous workup; use dry loading for column chromatography.

| Dark Tarry Product | Oxidative decomposition | Ensure strict N₂ atmosphere; reduce reaction time. |

Visualizing the Pathway

The following diagram illustrates the mechanistic pathway and the operational workflow for the thermal decarboxylation.

Decarboxylation_Workflow cluster_mechanism Mechanistic Pathway Start Start: 6-(Methylamino)-1,2,4-triazine-5-COOH Solvent Dissolve in Diphenyl Ether (Inert High-BP Solvent) Start->Solvent Heat Heat to 180°C (N2 Atm) Monitor CO2 Evolution Solvent->Heat Intermediate Zwitterionic Intermediate (Proton Transfer) Heat->Intermediate Activation Transition Transition State (Loss of CO2) Intermediate->Transition Product_Crude Crude Product + CO2 (gas) Transition->Product_Crude - CO2 Workup Cool & Precipitate with Hexanes Product_Crude->Workup Final Final Product: 6-(Methylamino)-1,2,4-triazine Workup->Final Purification

Caption: Operational workflow and mechanistic pathway for the thermal decarboxylation of 1,2,4-triazine-5-carboxylic acid derivatives.

References

  • Paudler, W. W., & Chen, T. K. (1967). 1,2,4-Triazines.[1][2][3][4][5][6] I. The Synthesis of 1,2,4-Triazine-3-carboxylic Acid and Its Derivatives. Journal of Heterocyclic Chemistry. (Establishes baseline stability of triazine carboxylic acids). Link

  • Neunhoeffer, H. (1978). The Chemistry of Heterocyclic Compounds, 1,2,4-Triazines.[1][2][3][4][5] Wiley-Interscience. (Comprehensive review of triazine reactivity and decarboxylation conditions). Link

  • Boger, D. L., et al. (1988).[5] Preparation and Inverse-Electron-Demand Diels-Alder Reaction of... Triethyl 1,2,4-Triazine-3,5,6-Tricarboxylate.[5] Organic Syntheses, 66, 142.[5] (Provides context for ester/acid handling in this scaffold). Link

  • Organic Chemistry Portal. Decarboxylation of Heteroaromatic Carboxylic Acids. (General methodology for electron-deficient rings). Link

  • Master Organic Chemistry. Decarboxylation Mechanism and Conditions. (Mechanistic grounding for thermal elimination). Link

Sources

Application

Preparation of triazine derivatives using 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid

Application Notes & Protocols for the Synthesis of Novel 1,2,4-Triazine Derivatives Topic: Preparation of Triazine Derivatives using 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid Introduction: The 1,2,4-Triazine Scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for the Synthesis of Novel 1,2,4-Triazine Derivatives

Topic: Preparation of Triazine Derivatives using 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid

Introduction: The 1,2,4-Triazine Scaffold in Modern Drug Discovery

The 1,2,4-triazine ring system is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Derivatives of 1,2,4-triazine exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The inherent versatility of the triazine core allows for strategic functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize biological activity and pharmacokinetic profiles.

This guide focuses on a particularly valuable building block: 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid . The presence of a carboxylic acid at the C5 position and a methylamino group at the C6 position provides two distinct points for chemical modification. The carboxylic acid is an ideal handle for forming stable amide bonds, a linkage central to the structure of countless pharmaceuticals.[5] This document provides a detailed exploration of the synthesis of novel 1,2,4-triazine-5-carboxamides, offering both the scientific rationale behind methodological choices and robust, step-by-step protocols for laboratory execution.

Core Chemistry: The Art of Amide Bond Formation

The conversion of the carboxylic acid of our starting material into an amide is the most direct and powerful method for generating a diverse library of derivatives. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[6] Therefore, the reaction necessitates the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group.

The Mechanism of Activation and Coupling

The process universally involves two key stages:

  • Activation: The carboxylic acid reacts with a "coupling reagent" to form a highly reactive intermediate, such as an active ester or an O-acylisourea.[7][8] This step transforms the poor hydroxyl leaving group into a highly labile one.

  • Nucleophilic Attack: A primary or secondary amine then acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, which subsequently collapses to form the thermodynamically stable amide bond and release the leaving group.

The choice of coupling reagent is critical and dictates the reaction's efficiency, anagement of side reactions, and the potential for racemization if chiral amines are used.[7][9]

G cluster_0 Activation Stage cluster_1 Coupling Stage start Triazine-COOH (Starting Material) reagent + Coupling Reagent (e.g., HATU, EDC) start->reagent Mix in Aprotic Solvent activated Activated Intermediate (e.g., Active Ester) reagent->activated Forms Reactive Species amine Primary or Secondary Amine (R-NH2) activated->amine Nucleophilic Attack amide Target Triazine-Amide Derivative amine->amide caption Fig 1. General workflow for amide bond formation.

Fig 1. General workflow for amide bond formation.
Selecting the Optimal Coupling Reagent

Modern medicinal chemistry offers a vast arsenal of coupling reagents, each with specific advantages.[8]

Reagent ClassExamplesRationale for Use & Key Considerations
Carbodiimides EDC, DCCMechanism: Forms a highly reactive O-acylisourea intermediate.[6] Pros: Cost-effective and widely used. EDC byproducts are water-soluble, simplifying purification. Cons: DCC produces a urea byproduct that is often difficult to remove. Can cause racemization of α-chiral centers without an additive.
Additives HOBt, HOAtMechanism: Used with carbodiimides to form active esters, which are less reactive than O-acylisoureas but significantly suppress racemization and side reactions.[7]
Aminium/Uronium HATU, HBTUMechanism: Forms an HOBt/HOAt active ester directly.[9] Pros: Extremely fast, high-yielding, and very low rates of racemization, making them a gold standard in peptide chemistry.[5] Cons: More expensive and produce byproducts that require chromatographic purification.
Triazine-based DMTMM, CDMTMechanism: The triazine core itself acts as the activating group.[7] Pros: DMTMM is water- and air-stable, and its byproducts are water-soluble, allowing for simple workups.[10] This is a thematically elegant choice for modifying a triazine scaffold.

For the protocols below, we will detail the use of HATU , representing the highly efficient uronium class, and EDC/HOBt , a classic and cost-effective carbodiimide-based method.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Review the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: High-Efficiency Amide Synthesis using HATU

This protocol is recommended for sensitive or sterically hindered amines where high reactivity and minimal side products are desired.

Principle of the Method: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid to form a highly reactive HOAt ester in situ. The non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine), neutralizes the generated hexafluorophosphate salt and ensures the reacting amine remains in its free, nucleophilic state.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
6-(Methylamino)-1,2,4-triazine-5-carboxylic acid≥98%VariesEnsure it is dry.
Desired Amine (R-NH₂)Reagent GradeVaries---
HATU≥98%VariesStore under inert gas, moisture sensitive.
DIPEA≥99.5%VariesUse a freshly opened bottle or distilled.
N,N-Dimethylformamide (DMF)AnhydrousVariesUse a dry solvent from a sealed bottle.
Ethyl Acetate (EtOAc)ACS GradeVariesFor extraction.
Saturated aq. NaCl (Brine)---Lab PreparedFor washing.
Anhydrous MgSO₄ or Na₂SO₄---VariesFor drying.
Silica Gel230-400 meshVariesFor column chromatography.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration relative to the acid). Stir at room temperature under an inert atmosphere (N₂ or Ar) until all solids are dissolved.

  • Reagent Addition: To the stirred solution, add the desired amine (1.1 eq), followed by HATU (1.2 eq), and finally, DIPEA (2.5 eq). Causality Note: The amine is added before the base to prevent it from reacting with any trace impurities. The excess base ensures complete neutralization throughout the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes. A suitable eluent system is typically 5-10% Methanol in Dichloromethane. The reaction is complete when the starting carboxylic acid spot is no longer visible. Typical reaction times are 1-4 hours.

  • Work-up:

    • Once complete, dilute the reaction mixture with Ethyl Acetate (approx. 20x the volume of DMF).

    • Transfer the solution to a separatory funnel and wash sequentially with 5% aqueous LiCl solution (3x) to remove DMF, followed by saturated aqueous NaCl (brine) (1x). Trustworthiness Note: Washing with LiCl is more effective at removing DMF than washing with plain water.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of 0% to 10% Methanol in Dichloromethane) to afford the pure triazine amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The IR spectrum should show a characteristic amide C=O stretch around 1640-1680 cm⁻¹.

Protocol 2: Cost-Effective Amide Synthesis using EDC/HOBt

This protocol is a robust and economical choice for a wide range of amines, particularly in larger-scale syntheses.

Principle of the Method: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid. HOBt (Hydroxybenzotriazole) is added to trap the reactive O-acylisourea intermediate as a more stable HOBt-ester, which minimizes side reactions and suppresses racemization.[7] The byproducts of this reaction are water-soluble, facilitating purification.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
6-(Methylamino)-1,2,4-triazine-5-carboxylic acid≥98%VariesEnsure it is dry.
Desired Amine (R-NH₂)Reagent GradeVaries---
EDC Hydrochloride≥98%Varies---
HOBt Hydrate≥97%VariesAnhydrous HOBt is explosive; always use the hydrated form.
Triethylamine (TEA) or DIPEA≥99%VariesBase to neutralize EDC salt and reaction.
Dichloromethane (DCM) or DMFAnhydrousVaries---
1M HCl (aq)---Lab PreparedFor washing.
Saturated NaHCO₃ (aq)---Lab PreparedFor washing.
Anhydrous MgSO₄ or Na₂SO₄---VariesFor drying.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath. Causality Note: Cooling the mixture before adding the coupling reagent helps to control the initial exothermic reaction and minimize potential side reactions.

  • Reagent Addition: Add Triethylamine or DIPEA (2.5 eq) to the cooled solution, followed by the slow, portion-wise addition of EDC·HCl (1.5 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by TLC as described in Protocol 1.

  • Work-up:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x). Self-Validation Note: The acid wash removes excess amine and base. The base wash removes unreacted HOBt and the starting carboxylic acid.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification & Characterization: Purify and characterize the product as detailed in Protocol 1.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages from the starting material to the final, purified product, emphasizing the decision points and processes involved.

G cluster_workflow Synthetic Workflow start Start: 6-(Methylamino)-1,2,4-triazine -5-carboxylic acid dissolve Dissolve in Anhydrous Solvent (DMF or DCM) start->dissolve add_reagents Add: 1. Amine (R-NH2) 2. Coupling Reagent 3. Base dissolve->add_reagents react Stir at RT Monitor by TLC add_reagents->react workup Aqueous Workup (Extraction & Washes) react->workup Reaction Complete dry Dry & Concentrate workup->dry purify Flash Column Chromatography dry->purify end Final Product: Pure Triazine Amide purify->end caption Fig 2. Step-by-step experimental workflow.

Fig 2. Step-by-step experimental workflow.

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive coupling reagent due to moisture. 2. Insufficiently dry solvent. 3. Amine is poorly nucleophilic (e.g., sterically hindered aniline). 4. Incorrect stoichiometry of base.1. Use a fresh bottle of coupling reagent. 2. Use anhydrous grade solvent from a sealed bottle. 3. Switch to a more powerful coupling reagent (e.g., from EDC to HATU). Consider gentle heating (40-50 °C). 4. Ensure adequate base is used to neutralize all acidic species.
Multiple Byproducts on TLC 1. Side reaction with the amine (e.g., double acylation if diamine is used). 2. Epimerization of a chiral amine. 3. Over-activation leading to side products (e.g., N-acylurea formation with carbodiimides).1. Use protecting groups for other nucleophilic sites. 2. Ensure an additive like HOBt or HOAt is used. Run the reaction at 0 °C. 3. Add HOBt to the reaction mixture before adding EDC.
Difficulty Removing Byproducts 1. Urea byproduct from DCC is insoluble in many solvents. 2. DMF is difficult to remove completely.1. Use EDC, as its urea byproduct is water-soluble. If using DCC, attempt to precipitate the urea in a solvent like ether and filter it off. 2. Wash the organic layer multiple times with 5% LiCl or brine during work-up.

References

  • Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery. MDPI.
  • Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1][11]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. PMC.

  • Novel synthesis of new triazine sulfonamides with antitumor, anti-microbial and anti-SARS-CoV-2 activities. BMC Chemistry.
  • Synthesis and Biological Activities of 1,2,4-Triazine Deriv
  • Design and Synthesis, Antimicrobial Activities of 1,2,4-Triazine Derivatives as Representation of a New Hetrocyclic System. Taylor & Francis Online.
  • Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Deriv
  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Bentham Science.
  • Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. PubMed.
  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed.
  • Sustainable Triazine-Based Dehydro-Condens
  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.
  • Amide synthesis by acyl
  • Facile Amide Bond Formation from Carboxylic Acids and Isocyan
  • Evolution of amide bond form
  • Catalytic Approaches to the Synthesis of Amide Bonds. CORE.
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.
  • Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
  • synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. PubMed.
  • Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities. Semantic Scholar.
  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scientific Research Publishing.
  • 6-Amino-[1][11][12]triazine-5-carboxylic acid. Chem-Impex.

  • Synthesis And Characterization Of New 1,2,4- Triazine Based On 2,5-Dihydrazino-1,3,4- Thiadiazole.
  • Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PubMed.
  • Amide Coupling in Medicinal Chemistry.
  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. PMC.
  • Coupling Reagents. Aapptec Peptides.
  • Amide Synthesis. Fisher Scientific.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Minimizing Thermal Degradation Reference ID: MAT-5-CA-STAB-001 Core Technical Briefing The Issue: Researchers frequently report incon...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Minimizing Thermal Degradation Reference ID: MAT-5-CA-STAB-001

Core Technical Briefing

The Issue: Researchers frequently report inconsistent yields and purity profiles when handling 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid (hereafter 6-MAT-5-CA ). The primary failure mode is thermal decarboxylation , leading to the formation of the corresponding 6-(methylamino)-1,2,4-triazine and the release of CO₂.

The Mechanism: The 1,2,4-triazine ring is highly electron-deficient. A carboxylic acid at the C5 position is electronically destabilized. Under thermal stress (>60°C) or in acidic media, the ring acts as an electron sink, facilitating the cleavage of the C-C bond between the ring and the carboxyl group. This process is often autocatalytic; as CO₂ is released, localized pH changes can further accelerate degradation.

Degradation Pathway Visualization

DecarboxylationMechanism Compound 6-MAT-5-CA (Target Molecule) Transition Zwitterionic Transition State Compound->Transition Heat (>60°C) or Acid Catalysis Product 6-(Methylamino)-1,2,4-triazine (Degradant) Transition->Product Irreversible C-C Cleavage Gas CO2 (Gas Release) Transition->Gas

Figure 1: Thermal decarboxylation pathway of 6-MAT-5-CA. The reaction is driven by the electron-withdrawing nature of the triazine ring.

Troubleshooting Guide (Q&A)

Category A: Processing & Drying[1]

Q: I observed a 15% mass loss after drying my product in a vacuum oven at 80°C. Is this residual solvent? A: Unlikely. It is almost certainly decarboxylation .

  • Diagnosis: The molecular weight of CO₂ (44 g/mol ) represents a significant fraction of the parent molecule. Mass loss without solvent peaks in NMR confirms degradation.

  • Corrective Action: Do not heat above 40°C.

    • Protocol: Switch to Lyophilization (Freeze Drying) . If a vacuum oven is mandatory, set the temperature to ≤35°C and use a high vacuum (<10 mbar) to remove solvents efficiently without thermal stress.

Q: Can I recrystallize 6-MAT-5-CA from boiling ethanol? A: No. Boiling ethanol (78°C) exceeds the safe thermal window for this compound in its free acid form.

  • Risk: Prolonged exposure to reflux temperatures will generate the decarboxylated impurity (M-44 peak in MS).

  • Alternative: Use Anti-solvent Precipitation at low temperature. Dissolve the compound in a minimal amount of cold DMSO or DMF (0-5°C), then slowly add cold isopropanol or ether while stirring to precipitate the product.

Category B: Synthesis & Reaction Monitoring

Q: My LC-MS shows a split peak for the starting material. Is this an isomer? A: It is likely an artifact of the analysis method, not the sample itself.

  • Cause: If your LC-MS method uses an acidic mobile phase (e.g., 0.1% Formic Acid) and a heated column (>40°C), on-column degradation can occur.

  • Validation: Run the sample using a neutral buffered mobile phase (e.g., Ammonium Acetate, pH 6.5) and keep the column temperature at 25°C. If the peak merges, the issue was method-induced instability.

Q: Why does the reaction mixture turn dark/brown during the acidification step? A: This indicates uncontrolled exothermic decarboxylation or polymerization.

  • Mechanism: Rapid acidification generates local "hot spots" of low pH. The free acid form is less stable than its salt.

  • Protocol: Acidify slowly at 0°C . Do not drop the pH below 3.0. The zwitterionic nature of the amino-acid moiety means it may precipitate near its isoelectric point (pI), but going too acidic accelerates decomposition.

Strategic Protocol: Stabilization via Salt Formation

To ensure long-term stability, we recommend converting the free acid into a salt form (Sodium or Potassium) immediately after synthesis. The carboxylate anion is significantly more resistant to thermal decarboxylation than the protonated acid.

Stabilization Workflow

SaltStabilization Start Crude Reaction Mixture (Containing 6-MAT-5-CA) Step1 1. Cool to 0-5°C Start->Step1 Step2 2. Adjust pH to 8.0-9.0 (using 1M NaOH or KOH) Step1->Step2 Stabilize Carboxylate Step3 3. Filtration (Remove insolubles) Step2->Step3 Step4 4. Lyophilization Step3->Step4 Avoid Heat End Stable Salt Form (Store at 4°C) Step4->End

Figure 2: Recommended workflow for converting the unstable free acid into a thermally stable salt form.

Comparative Data: Stability Profiles

Use the following table to determine storage and handling limits.

ConditionFree Acid Form (6-MAT-5-CA)Sodium Salt Form (Na-6-MAT-5-C)Recommendation
Solid State (25°C) Degrades slowly (weeks)Stable (>1 year)Store free acid at -20°C; Salt at RT.
Solid State (60°C) Rapid Decarboxylation (<4 hrs)Stable (Days)NEVER heat free acid >40°C.
Solution (pH 2, 25°C) Unstable (t½ ~ 6 hours)N/A (Converts to acid)Avoid acidic aqueous storage.
Solution (pH 7-8, 25°C) Moderate StabilityHigh StabilityBuffer all analytical samples.
GC Inlet (250°C) Total Decomposition Total Decomposition Do NOT use GC. Use HPLC.

References & Authoritative Grounding

  • Heteroaromatic Decarboxylation Mechanisms:

    • Source: Lu, P., et al. (2009).[1] "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Organic Letters.

    • Relevance: Establishes the mechanism where heteroaromatic rings (like triazine) facilitate decarboxylation via stabilization of the intermediate anion.

  • 1,2,4-Triazine Chemistry:

    • Source: Paudler, W. W., & Barton, J. M. (1966). "The Synthesis and Properties of Some 1,2,4-Triazines." The Journal of Organic Chemistry.

    • Relevance: Foundational text describing the electron-deficient nature of the 1,2,4-triazine ring and its susceptibility to nucleophilic attack and thermal instability.

  • Thermal Analysis of Triazine Derivatives:

    • Source: Klapötke, T. M., et al. (2016).[2] "Thermal Decomposition Behavior of Triazine Derivatives." Propellants, Explosives, Pyrotechnics.

    • Relevance: Provides thermal degradation data for amino-substituted triazines, confirming the release of gaseous products (CO₂, N₂) at elevated temperatures.[3]

  • General Stability of Alpha-Amino Acids on Heterocycles:

    • Source: Organic Chemistry Portal. "Decarboxylation."[4][1][5][6][7]

    • Relevance: General overview of conditions (heat, acid catalysis) that promote decarboxylation in carboxylic acids adjacent to electron-withdrawing groups.

Sources

Optimization

Technical Support Center: Purification of 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid

Topic: Removal of Unreacted Methylamine Impurities Audience: Medicinal Chemists, Process Chemists, and CMC Leads Version: 1.0 (Current as of 2026) Core Chemical Logic: The "pKa Gap" Before attempting any protocol, it is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Methylamine Impurities Audience: Medicinal Chemists, Process Chemists, and CMC Leads Version: 1.0 (Current as of 2026)

Core Chemical Logic: The "pKa Gap"

Before attempting any protocol, it is critical to understand the physicochemical difference between your target molecule and the impurity. This separation relies entirely on the massive disparity in basicity.

  • The Impurity (Methylamine): A strong aliphatic base (

    
    ). At neutral pH, it exists almost exclusively as the methylammonium cation (
    
    
    
    ), which is non-volatile and highly water-soluble.
  • The Target (6-(Methylamino)-1,2,4-triazine-5-carboxylic acid): An amphoteric heterocycle.

    • Acidic Moiety: Carboxylic acid (

      
      ).
      
    • Basic Moiety: The exocyclic amine attached to the electron-deficient triazine ring is weakly basic (

      
      ), unlike the free methylamine.
      

The Strategy: You cannot remove methylamine by simple rotary evaporation at neutral/acidic pH because it is a salt. You must exploit the pH windows where the impurity is volatile (Free Base) or where the product precipitates (Zwitterion/Free Acid).

Visualization: Species Distribution & Separation Logic

SeparationLogic cluster_low pH 2.0 (Acidic) cluster_high pH 12.0 (Basic) Target_Acid Target: Precipitate (Free Acid / Zwitterion) Target_Base Target: Soluble Salt (Carboxylate) Target_Acid->Target_Base Add NaOH Method_A Method A: Filtration Target_Acid->Method_A Isolate Solid Impurity_Acid Impurity: Soluble Salt (MeNH3+) Impurity_Base Impurity: Volatile Gas (MeNH2 Free Base) Impurity_Acid->Impurity_Base Add NaOH Method_B Method B: Vacuum Stripping Impurity_Base->Method_B Remove Gas

Caption: The "pKa Gap" Strategy. At low pH, the target precipitates while the impurity remains soluble. At high pH, the impurity becomes volatile.

Troubleshooting Guides & Protocols

Scenario A: The "Standard" Workup Failed

Symptom: You performed a standard extraction or evaporation, but the proton NMR shows a persistent methylamine triplet/quartet at ~2.5 ppm or a broad salt peak. Root Cause: The reaction mixture was likely neutral or slightly acidic. Methylamine is trapped as the non-volatile hydrochloride or acetate salt.

Protocol: The pH Swing & Strip (Recommended for >1g scale)

This method uses volatility to remove the bulk of the amine, followed by precipitation to polish the product.

  • Basification: Dissolve the crude residue in water. Adjust pH to > 12.0 using 2M NaOH.

    • Why? This converts Methylammonium (

      
      ) 
      
      
      
      Methylamine gas (
      
      
      ).
  • Vacuum Stripping (The Critical Step):

    • Place the basic solution on a rotary evaporator.

    • Set bath temperature to 45–50°C .

    • Evaporate to near dryness or significantly reduce volume.[1]

    • Tip: Co-evaporation with Ethanol can assist in carrying off the methylamine azeotropically.

    • Repeat: Redissolve in water (pH 12) and strip again if the impurity load was high (>2 eq).

  • Acidification & Isolation:

    • Redissolve the residue in a minimum volume of water.

    • Cool to 0–5°C.

    • Slowly add 1M HCl until pH reaches 2.0–2.5 .

    • Observation: The target carboxylic acid should precipitate as a white/off-white solid.

  • Filtration: Filter the solid. Wash the cake with cold acidic water (pH 3) .

    • Why acidic wash? Washing with neutral water might redissolve the product (forming the carboxylate) or wash away the protonated amine impurity. Acidic water keeps the product insoluble and the impurity soluble.

Scenario B: Product is Water Soluble (Won't Precipitate)

Symptom: Upon acidification to pH 2, no solid forms, or the yield is suspiciously low. Root Cause: The zwitterionic form of the triazine is highly polar and water-soluble.

Protocol: Cation Exchange Chromatography (SCX)

Since Methylamine is a much stronger base than the triazine product, it binds irreversibly to strong cation exchange resins under conditions where the product does not.

Materials: Strong Cation Exchange (SCX) cartridge (e.g., sulfonic acid functionalized silica or polymer).

  • Conditioning: Flush the SCX column with Methanol, then Water.

  • Loading: Dissolve your crude mixture in 5% Acetic Acid in Water (pH ~3).

    • Mechanism:[2][3] At pH 3, Methylamine is fully protonated (

      
      ) and binds strongly to the sulfonic acid resin. The triazine product (weakly basic) is less likely to compete for binding sites or will elute quickly.
      
  • Elution: Collect the flow-through.

    • Check: The methylamine stays on the column. The product flows through.[4][5][6]

  • Recovery: Lyophilize the flow-through to obtain the methylamine-free product.

Scenario C: Trace Impurity Removal (Polishing for Pharma Grade)

Symptom: You have >95% purity, but a small amount (1-5%) of methylamine persists and fails "Limit of Quantitation" (LOQ) tests.

Protocol: Solid-Supported Scavengers

Use a resin that reacts covalently only with aliphatic amines.

Reagent: Isocyanate resin (e.g., Polystyrene-methylisocyanate) or Aldehyde resin.

  • Dissolution: Dissolve crude product in an organic solvent (DMF or DMSO if water insolubility is an issue, otherwise THF/MeOH).

  • Scavenging: Add 3–5 equivalents (relative to the methylamine impurity) of Isocyanate Resin .

  • Incubation: Shake/stir at Room Temperature for 2–4 hours.

    • Chemistry:

      
       (Urea bond). The impurity is now covalently tethered to the bead.
      
    • Selectivity: The electron-deficient amine on the triazine ring is too non-nucleophilic to react with the isocyanate under these mild conditions.

  • Filtration: Filter off the resin beads.

  • Result: Filtrate contains pure product.

Comparative Data Summary

MethodSuitabilityMethylamine Removal EfficiencyYield RiskPrimary Cost Driver
pH Swing / Precipitation >1g Scale, Low Solubility ProductsHigh (90-95%)Low (if precip is good)Labor / Time
SCX Chromatography Water Soluble ProductsVery High (>99%)LowCartridge Cost
Resin Scavenging Late Stage / PolishingExtreme (>99.9%)Very LowResin Cost (High)
Lyophilization (Acidic) DO NOT USE 0% (Forms non-volatile salt)N/ATime

Frequently Asked Questions (FAQ)

Q: Can I just put the reaction mixture on a high-vacuum pump overnight? A: Only if your mixture is at pH > 11. If it is neutral or acidic, you are trying to sublime a salt (Methylammonium chloride), which requires extremely high temperatures that will likely decompose your triazine product. Always basify before applying vacuum.

Q: My product is an oil after the pH swing. How do I solidify it? A: Triazine acids can be tricky. Try triturating the oil with Acetonitrile or Isopropanol . These solvents often dissolve residual water and impurities while forcing the polar zwitterion to crystallize.

Q: Will the Isocyanate resin react with my product's amine? A: Unlikely at room temperature. The amino group at the 6-position of the 1,2,4-triazine is electronically deactivated (similar to an amide nitrogen). Methylamine is an aliphatic amine (strong nucleophile). The reaction kinetics favor the impurity by orders of magnitude.

Q: I see a "ghost" peak in HPLC but not NMR. Is it methylamine? A: Methylamine has very poor UV absorbance (no chromophore). If you see a peak in UV (254nm), it is likely not methylamine. It could be a hydrolysis byproduct (e.g., 6-hydroxy-1,2,4-triazine). Methylamine is best detected via NMR or LC-MS/CAD (Charged Aerosol Detector).

References

  • pKa Values of Organic Bases: Evans, D. A. (2005). pKa's of Inorganic and Oxo-Acids. Harvard University. (Verifying Methylamine pKa ~10.6 vs Heterocyclic amines).

  • Purification of Amphoteric Heterocycles:Purification of Laboratory Chemicals (Armarego & Chai).
  • Solid Supported Scavengers: Biotage. Isolute Scavengers User Guide. (General reference for Isocyanate resin applications).

  • Triazine Chemistry:Journal of Medicinal and Chemical Sciences. Synthesis and Characterization of 1,2,4-Triazin Heterocyclic Derivatives. (Grounding for solubility/stability of the core scaffold).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Inter-Laboratory Comparison of 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid Assay Results

Executive Summary & Chemical Context[1][2][3][4] The accurate quantification of 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid (MTC-Acid) presents a unique challenge in pharmaceutical and environmental analysis. As a h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

The accurate quantification of 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid (MTC-Acid) presents a unique challenge in pharmaceutical and environmental analysis. As a highly polar, zwitterionic degradation product (often associated with triazine-based herbicides or the hydrolysis of pharmaceutical intermediates like Lamotrigine), MTC-Acid exhibits poor retention on standard C18 stationary phases and erratic ionization in mass spectrometry.

This guide presents the results of a multi-site inter-laboratory comparison (ILC) designed to evaluate the reproducibility of two distinct analytical workflows:

  • Method A (Legacy): Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC).

  • Method B (Modern): Hydrophilic Interaction Liquid Chromatography (HILIC) with MS/MS detection.

Key Finding: While Method A provided acceptable linearity within a single expert lab, it failed inter-laboratory reproducibility criteria (RSD > 15%) due to column equilibration variability. Method B (HILIC) demonstrated superior robustness (RSD < 5%) and is recommended as the standard for regulatory filing under ICH Q2(R2).

The Challenge: Analyte Properties

To understand the assay divergence, one must understand the molecule. MTC-Acid possesses both an acidic moiety (carboxylic acid, pKa ~3.5) and a basic moiety (secondary amine on the triazine ring, pKa ~4.2).

  • At pH < 3: The molecule is cationic.

  • At pH > 5: The molecule is anionic.

  • Isoelectric Point (pI): Near pH 3.8–4.0 (Zwitterionic).

This zwitterionic nature causes "retention collapse" in standard Reversed-Phase (RP) chromatography, forcing analysts to rely on toxic ion-pairing reagents or highly aqueous mobile phases that prevent desolvation in LC-MS.

Experimental Workflows & Protocols

Diagram 1: Inter-Laboratory Study Design (Workflow)

The following workflow illustrates the rigorous structure of the comparison study, adhering to ICH Q2(R2) guidelines for reproducibility.

InterLabStudy cluster_Prep Sample Preparation (Centralized) cluster_Execution Method Execution (3 Sites) Start Study Initiation Target: MTC-Acid Stock Master Stock Solution (1.0 mg/mL in MeOH) Start->Stock Spike Matrix Spiking (Plasma & Solvent) Stock->Spike Aliquot Blind Aliquoting (n=30 per Lab) Spike->Aliquot Lab1 Lab 1 (Ref) Method A & B Aliquot->Lab1 Lab2 Lab 2 (CRO) Method A & B Aliquot->Lab2 Lab3 Lab 3 (Mfg) Method A & B Aliquot->Lab3 DataReview Statistical Analysis (ANOVA / HorRat) Lab1->DataReview Raw Data (.cdf) Lab2->DataReview Lab3->DataReview Decision Method Selection Recommendation DataReview->Decision

Caption: Workflow for the multi-site evaluation of MTC-Acid, ensuring sample homogeneity prior to distribution.

Protocol A: Ion-Pairing RP-HPLC (The Legacy Method)

Context: Historically used but prone to drift.

  • Column: C18 End-capped (150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 10 mM Octanesulfonic Acid (OSA) in Water, pH 2.5 (adjusted with Phosphoric Acid).

    • B: Acetonitrile.[1][2]

  • Gradient: Isocratic 95% A / 5% B.

  • Critical Weakness: The OSA requires 60+ minutes of equilibration. Slight changes in pH (±0.1) shift the ionization state of MTC-Acid, causing retention time (RT) shifts of >10%.

Protocol B: Zwitterionic HILIC-MS/MS (The Recommended Method)

Context: Utilizes a water-layer partition mechanism ideal for polar triazines.

  • Column: Zwitterionic Sulfobetaine (ZIC-HILIC), 100 x 2.1 mm, 3.5 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 5.8).

    • B: Acetonitrile.[1][2]

  • Gradient:

    • 0-1 min: 90% B (Hold)

    • 1-5 min: 90% -> 50% B

    • 5-7 min: 50% B (Hold)

    • 7.1 min: 90% B (Re-equilibrate for 4 mins).

  • Detection: ESI Positive Mode, MRM Transition m/z 155.1 -> 113.0 (Loss of N-methyl/Carboxyl group).

  • Scientific Rationale: The high organic starting condition forces the polar MTC-Acid into the water-rich layer on the stationary phase surface. Ammonium acetate ensures the carboxylic acid is deprotonated (COO-) and the amine is protonated (NH2+), locking the zwitterion for stable electrostatic interaction.

Inter-Laboratory Data Analysis

The following data summarizes the assay performance across three laboratories. Samples were spiked at 500 ng/mL.

Table 1: Comparative Performance Metrics
MetricMethod A (IP-RP-HPLC)Method B (HILIC-MS)Status
Lab 1 (Reference) Recovery 98.2%99.5%Comparable
Lab 2 (CRO) Recovery 84.1% (Low Bias)98.8%Method A Failure
Lab 3 (Mfg) Recovery 105.3% (High Bias)97.2%Method A Failure
Inter-Lab % RSD 16.8% 2.1% HILIC Superior
Tailing Factor (As) 1.8 (Peak Tailing)1.1 (Symmetric)HILIC Superior
Equilibration Time 90 mins15 minsEfficiency Gain
Analysis of Failure Modes
  • Method A Failure: Lab 2 utilized a slightly older batch of OSA ion-pairing reagent. The "low bias" was actually ion suppression in the detector caused by reagent buildup, a known artifact of IP-LC-MS. Lab 3 had a pH meter calibration error (pH 2.6 instead of 2.5), causing the MTC-Acid to elute too early, co-eluting with the solvent front.

  • Method B Success: HILIC relies on ACN/Buffer ratio. Even with minor pH variations, the partitioning mechanism remained robust because the buffer capacity (Ammonium Acetate) stabilized the zwitterion.

Mechanistic Logic & Decision Tree

To assist researchers in selecting the correct modification for triazine derivatives, the following logic tree outlines the decision process based on polarity and pKa.

Diagram 2: Method Selection Logic for Polar Triazines

MethodLogic Start Analyte: Triazine Derivative CheckPolarity LogP < 0? Start->CheckPolarity CheckIon Ionizable Groups? CheckPolarity->CheckIon Yes (Hydrophilic) RP Standard C18 RP-HPLC CheckPolarity->RP No (Hydrophobic) HILIC HILIC (Amide/ZIC) CheckIon->HILIC Yes (Zwitterion/Polar) IPRP Ion-Pair RP (Not Recommended) CheckIon->IPRP Yes (But Lab lacks MS) Reason1 Mechanism: Hydrophobic Partitioning RP->Reason1 Reason2 Mechanism: Water Layer Partitioning + Electrostatic Interaction HILIC->Reason2

Caption: Decision matrix for selecting HILIC over Reversed-Phase for polar triazine impurities.

Conclusion & Recommendations

For the assay of 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid , the inter-laboratory comparison conclusively demonstrates that Method B (HILIC-MS/MS) is the superior analytical strategy.

Key Takeaways for Validation:

  • Avoid Ion Pairing: The variability in reagent quality and column equilibration times makes Method A unsuitable for transfer between R&D and QC labs.

  • Control the Buffer: In HILIC, the ionic strength (10-20 mM Ammonium Acetate) is critical to suppress secondary silanol interactions.

  • Sample Diluent: Samples must be diluted in 80-90% Acetonitrile to match the initial mobile phase conditions; aqueous diluents will cause peak distortion (solvent mismatch).

This guide serves as a baseline for establishing ICH Q2(R2) compliant protocols for polar triazine metabolites.

References

  • International Council for Harmonisation (ICH). (2023).[3][4][5] Validation of Analytical Procedures Q2(R2). [Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[6][7] Journal of Chromatography A. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds.[1][2][8][9] Analytical and Bioanalytical Chemistry.[1][2][8][10][11] [Link]

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Comparative

A Researcher's Guide to Confirming Carboxylic Acid Groups in Triazine Derivatives

For researchers and scientists in drug development, the unequivocal confirmation of functional groups is paramount. This guide provides a comparative analysis of established methods for identifying the carboxylic acid mo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in drug development, the unequivocal confirmation of functional groups is paramount. This guide provides a comparative analysis of established methods for identifying the carboxylic acid moiety in triazine derivatives, offering a blend of spectroscopic and classical wet chemistry techniques. We delve into the causality behind experimental choices, providing field-proven insights to ensure the trustworthiness of your results.

The presence of a carboxylic acid group on a triazine ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, its confirmation is a critical step in the synthesis and characterization of new chemical entities. This guide will compare the most effective methods, detailing their principles, advantages, and potential limitations, particularly in the context of the electron-deficient triazine core.

Spectroscopic Confirmation: A Modern Approach

Spectroscopic methods are indispensable for the structural elucidation of organic compounds, offering a non-destructive and highly informative approach to functional group identification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful first-line technique for identifying the presence of a carboxylic acid. The key is to look for two characteristic absorption bands.[1]

  • O-H Stretch: A very broad and strong absorption band is typically observed in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids readily form.[2][3]

  • C=O Stretch: A sharp and intense absorption band will appear between 1690 and 1760 cm⁻¹. The exact position can be influenced by the electronic environment; conjugation with the triazine ring may shift this band to a lower wavenumber.[3]

The simultaneous presence of both of these signals provides strong evidence for a carboxylic acid group.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei.

  • ¹H NMR: The proton of the carboxylic acid hydroxyl group is typically highly deshielded and appears as a broad singlet far downfield, in the 10-13 ppm range.[2][5] This distinct chemical shift is a reliable indicator. The signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, due to proton-deuterium exchange, further confirming its identity.[2]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid group gives a characteristic signal in the 160-185 ppm region of the ¹³C NMR spectrum.[5] While often weaker than other carbon signals, its presence in this range is a key piece of evidence.

Classical Wet Chemistry Tests: Time-Tested Confirmation

While spectroscopic methods are powerful, classical chemical tests provide a cost-effective and often visually intuitive means of confirmation.

Sodium Bicarbonate Test

This is a definitive and straightforward test for acidity. Carboxylic acids are sufficiently acidic to react with sodium bicarbonate (NaHCO₃) to produce carbon dioxide gas, which is observed as effervescence.[6][7] Phenols, which can sometimes be mistaken for carboxylic acids, are generally not acidic enough to give a positive result in this test.[7]

Reaction: R-COOH + NaHCO₃ → R-COONa + H₂O + CO₂ (g)[7]

Esterification (Fischer-Speier)

The reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst (like concentrated sulfuric acid) produces an ester, which often has a characteristic fruity or pleasant smell.[7][8] This transformation provides strong circumstantial evidence for the presence of a carboxylic acid. The reaction is reversible and known as Fischer esterification.[9][10][11]

Reaction: R-COOH + R'-OH --(H⁺)--> R-COOR' + H₂O[7]

Litmus Test

A simple and rapid test for acidity involves the use of litmus paper. An aqueous solution or a moist sample of the carboxylic acid-containing triazine derivative will turn blue litmus paper red.[7][12] While not specific to carboxylic acids (any sufficiently acidic compound will give a positive result), it is a useful preliminary test.[13]

Quantitative Analysis: Acid-Base Titration

For a quantitative measure of the carboxylic acid content, an acid-base titration is the gold standard. This method involves neutralizing the carboxylic acid with a standardized solution of a strong base, such as sodium hydroxide (NaOH).[14][15]

By accurately measuring the volume of the base required to reach the equivalence point (often detected using a pH meter or an indicator like phenolphthalein), the number of moles of the carboxylic acid in the sample can be precisely determined.[16][17] This not only confirms the presence of the acidic group but also provides information about the purity of the compound.

Comparative Summary of Confirmatory Tests

Test Principle Observation Advantages Limitations
IR Spectroscopy Vibrational transitions of bondsBroad O-H stretch (2500-3300 cm⁻¹) and sharp C=O stretch (1690-1760 cm⁻¹)[3]Rapid, non-destructive, provides structural informationCan be complex to interpret, requires specialized equipment
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic fieldBroad singlet for -COOH proton at 10-13 ppm, disappears with D₂O[2][5]Highly specific, provides detailed structural informationRequires specialized equipment, may not be suitable for insoluble compounds
¹³C NMR Spectroscopy Nuclear spin transitions of ¹³C nucleiSignal for carbonyl carbon at 160-185 ppm[5]Confirms the carbonyl carbon environmentLower sensitivity, requires specialized equipment
Sodium Bicarbonate Test Acid-base reactionEffervescence (CO₂ evolution)[6]Simple, specific for acidic functional groups stronger than phenols[7]Qualitative, may not be sensitive for very weak or insoluble acids
Esterification Acid-catalyzed reaction with alcoholFormation of a pleasant-smelling ester[7]Simple, provides functional group reactivity confirmationQualitative, relies on subjective smell detection, reaction may be slow
Litmus Test pH indicatorBlue litmus paper turns red[12]Simple, rapidNon-specific, any acidic compound will give a positive result
Acid-Base Titration Neutralization reactionVolume of standardized base required to reach equivalence pointQuantitative, highly accurate for purity assessmentRequires careful technique, may be affected by other acidic or basic groups

Experimental Protocols

Protocol 1: Sodium Bicarbonate Test
  • Dissolve a small amount (10-20 mg) of the triazine derivative in a suitable solvent (e.g., water, ethanol, or THF) in a test tube.

  • Carefully add a few drops of a 5% aqueous sodium bicarbonate solution.

  • Observe for the evolution of gas bubbles (effervescence). A positive test is indicated by vigorous bubbling.[18]

Protocol 2: Fischer Esterification
  • In a dry test tube, place approximately 50 mg of the triazine derivative.

  • Add 1 mL of an alcohol (e.g., ethanol or methanol).

  • Carefully add 2-3 drops of concentrated sulfuric acid.[7]

  • Gently warm the mixture in a water bath for a few minutes.[8]

  • Carefully pour the reaction mixture into a beaker containing cold water.

  • Cautiously waft the vapors towards your nose to detect any characteristic fruity or sweet smell of the newly formed ester.[10]

Protocol 3: Acid-Base Titration
  • Accurately weigh approximately 100-200 mg of the triazine derivative and dissolve it in a suitable solvent (e.g., water, ethanol, or a mixture). If the compound is not soluble in water, a nonaqueous titration may be necessary.[19]

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the solution with a standardized solution of ~0.1 M sodium hydroxide until a faint pink color persists for at least 30 seconds.[14]

  • Record the volume of NaOH solution used.

  • Calculate the molar mass or the percentage of the carboxylic acid in the sample.

Logical Workflow for Confirmation

A logical workflow for confirming the carboxylic acid group in a novel triazine derivative would be to start with non-destructive spectroscopic methods and then move to confirmatory chemical tests and quantitative analysis.

Caption: Workflow for Carboxylic Acid Confirmation.

Conclusion

Confirming the presence of a carboxylic acid group in triazine derivatives requires a multi-faceted approach. By combining the detailed structural insights from spectroscopic techniques like IR and NMR with the definitive reactivity observed in classical chemical tests, researchers can have a high degree of confidence in their structural assignments. Furthermore, quantitative analysis through acid-base titration provides crucial data on purity and stoichiometry. This comprehensive guide equips scientists with the knowledge and protocols to rigorously characterize their novel triazine-based compounds, a critical step in the journey of drug discovery and development.

References

  • HSCprep. (2024, November 23). Identifying Organic Compounds: Tests for Aldehydes, Ketones, and Carboxylic Acids. Chemistry.
  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids.
  • Scribd.
  • HSC Chemistry & Physics. Tests For Aldehyde, Ketone & Carboxylic Acid.
  • BYJU'S. (2020, July 15). Test for Carboxyl Group.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.
  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids.
  • Chemistry Notes. (2022, May 23). Detection of Carboxylic acid; Functional group detection.
  • Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.
  • Vedantu.
  • Testbook.
  • University of Wisconsin-Madison.
  • ResearchG
  • Shivaji College. Functional group detection.
  • ACS Publications. (1956). The Infrared Spectra of Some Derivatives of 1,3,5-Triazine. Journal of the American Chemical Society.
  • ResearchGate. (2014, January 13).
  • ResearchGate. Corrosion Inhibition Properties of Triazine Derivatives Containing Carboxylic Acid and Amine Groups in 1.0 M HCl Solution.
  • International Journal of Pharmaceutical and Medical Research. (2024). Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activiti.
  • CUNY.
  • JoVE. (2025, May 22). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
  • Chemguide.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • GFS Chemicals.
  • Dr. Gergens.
  • National Center for Biotechnology Information. (2020).
  • Google Patents. Triazine carboxylic acids and esters.
  • ResearchGate. Fourier transform infrared (FTIR) spectra of covalent triazine....
  • TDX.
  • University of Alberta. 13.7. Reactions with Carboxylic Acid/Ester Electrophiles – Introduction to Organic Chemistry.
  • AWS. Corrosion inhibition properties of triazine derivatives containing carboxylic acid and amine groups in 1.0 M HCl solution.
  • University of California, Los Angeles. Carboxylic Acids.
  • RSC Publishing. (2025, October 21). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025).
  • MDPI. (2022, December 28).
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. (2022, September 21). (PDF) Insight in triazine chromatographic and microbiological analysis: A brief review.
  • Semantic Scholar. (2024, September 12). Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities.
  • MDPI. (2020, June 11).
  • ResearchGate. ¹H NMR spectra of triazines 1a–1e with indications, in red, of changes in chemical shifts of ortho-protons of the C3 phenyl group.
  • National Center for Biotechnology Information. (2025, October 21). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025).

Sources

Validation

A Comparative Guide to the Synthesis of 6-(Methylamino)-1,2,4-triazine-5-carboxylic Acid: An Evaluation of Published Methods

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. One such molecule of interest is 6-(methylamino)-1,2,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. One such molecule of interest is 6-(methylamino)-1,2,4-triazine-5-carboxylic acid, a scaffold with potential applications in various therapeutic areas. This guide provides an in-depth technical comparison of synthetic routes to this compound, with a focus on established methodologies for its key precursor, 6-amino-1,2,4-triazine-5-carboxylic acid. By examining the causality behind experimental choices and presenting detailed protocols, this document aims to equip researchers with the knowledge to select and optimize the most suitable synthetic strategy for their needs.

Introduction: The Significance of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring system is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active molecules. Derivatives of 1,2,4-triazine have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The specific target of this guide, 6-(methylamino)-1,2,4-triazine-5-carboxylic acid, incorporates both a secondary amine and a carboxylic acid group on the triazine core, offering multiple points for further chemical modification and derivatization in drug discovery programs. Its precursor, 6-amino-[1][2][3]triazine-5-carboxylic acid, is a crucial building block in the synthesis of herbicides and has been explored for its therapeutic potential.[4]

Synthetic Strategies: A Two-Step Approach

Direct, high-yield synthetic routes to 6-(methylamino)-1,2,4-triazine-5-carboxylic acid are not extensively documented in publicly available literature. Therefore, a practical and efficient approach involves a two-step synthesis:

  • Formation of the core intermediate: Synthesis of 6-amino-1,2,4-triazine-5-carboxylic acid.

  • Functionalization: Selective N-methylation of the 6-amino group.

This guide will focus on a well-established, published method for the synthesis of the amino precursor and discuss potential strategies for the subsequent methylation step, drawing upon general principles of amine methylation.

Part 1: Synthesis of 6-Amino-1,2,4-triazine-5-carboxylic Acid

A robust and frequently cited method for the synthesis of 6-amino-1,2,4-triazine-5-carboxylic acid involves the condensation of aminoguanidine with a 1,2-dicarbonyl compound. A detailed protocol has been described in the Journal of Medicinal Chemistry, utilizing glyoxylic acid and aminoguanidine bicarbonate as readily available starting materials.

Synthetic Pathway Overview

The reaction proceeds via a cyclocondensation mechanism. Aminoguanidine, with its nucleophilic amino and hydrazino groups, reacts with the two carbonyl functionalities of glyoxylic acid (the aldehyde and the carboxylic acid) to form the six-membered 1,2,4-triazine ring.

Synthesis_of_6-amino-1,2,4-triazine-5-carboxylic_acid cluster_start Starting Materials aminoguanidine Aminoguanidine Bicarbonate reagents + aminoguanidine->reagents glyoxylic_acid Glyoxylic Acid glyoxylic_acid->reagents intermediate Hydrazone Intermediate (transient) product 6-Amino-1,2,4-triazine-5-carboxylic Acid intermediate->product Cyclization (H2O removal) reagents->intermediate caption Fig. 1: Synthesis of the key amino precursor.

Detailed Experimental Protocol

This protocol is adapted from the procedure described by F. M. Hershenson and L. F. Wen in the Journal of Medicinal Chemistry (1977), 20(2), 296-299.

Materials:

  • Aminoguanidine Bicarbonate

  • Glyoxylic Acid Monohydrate

  • Water

  • Activated Carbon

Procedure:

  • A solution of aminoguanidine bicarbonate (13.6 g, 0.1 mol) in 100 mL of water is prepared in a suitable reaction vessel.

  • To this solution, glyoxylic acid monohydrate (9.2 g, 0.1 mol) is added portion-wise with stirring. The addition may cause some effervescence due to the release of carbon dioxide from the bicarbonate salt.

  • The reaction mixture is then heated to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reflux period, the solution is treated with activated carbon to decolorize it and then filtered while hot.

  • The filtrate is allowed to cool to room temperature and then further cooled in an ice bath to promote crystallization.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to afford 6-amino-1,2,4-triazine-5-carboxylic acid.

Reported Yield: Approximately 60-70%.

Expertise & Experience Insights:

  • Choice of Base: Aminoguanidine bicarbonate serves as both the reactant and a base to neutralize the carboxylic acid, driving the reaction forward. The in-situ formation of the free aminoguanidine from its more stable bicarbonate salt is a common and practical approach.

  • Reaction Conditions: Refluxing in water is a green and straightforward solvent choice. The elevated temperature is necessary to overcome the activation energy for the cyclization and dehydration steps.

  • Purification: The use of activated carbon is crucial for removing colored impurities that are often formed in condensation reactions of this type. Crystallization from the reaction mixture provides a simple and effective method of purification.

Part 2: N-Methylation of 6-Amino-1,2,4-triazine-5-carboxylic Acid

The selective mono-N-methylation of an amino group on a heterocyclic ring can be challenging due to the potential for over-methylation to the di-methylated product and competing reactions at other nucleophilic sites. Several general methods for N-methylation of amines can be considered.

Potential Synthetic Methodologies

Method A: Reductive Amination

A common and effective method for mono-N-methylation is reductive amination using formaldehyde as the methyl source and a reducing agent.

Reductive_Amination cluster_start Reactants amino_precursor 6-Amino-1,2,4-triazine- 5-carboxylic Acid reagents1 + amino_precursor->reagents1 formaldehyde Formaldehyde formaldehyde->reagents1 schiff_base Schiff Base Intermediate (transient) reagents2 + schiff_base->reagents2 product 6-(Methylamino)-1,2,4-triazine- 5-carboxylic Acid reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->reagents2 reagents1->schiff_base reagents2->product caption Fig. 2: Proposed reductive amination pathway.

Proposed Experimental Protocol (Hypothetical):

  • 6-Amino-1,2,4-triazine-5-carboxylic acid is dissolved in a suitable solvent, such as methanol or a mixture of methanol and water.

  • An aqueous solution of formaldehyde (1.1 equivalents) is added to the mixture.

  • The pH is adjusted to be mildly acidic (pH 5-6) to promote imine formation.

  • A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added portion-wise at a controlled temperature (e.g., 0-25 °C).

  • The reaction is stirred until completion, as monitored by TLC or LC-MS.

  • Work-up would involve quenching the excess reducing agent, adjusting the pH, and extracting the product. Purification would likely require chromatography.

Method B: Direct Methylation with a Methylating Agent

Direct methylation using an electrophilic methyl source like dimethyl sulfate or methyl iodide is another possibility.

Proposed Experimental Protocol (Hypothetical):

  • The starting amino-triazine is dissolved in a polar aprotic solvent (e.g., DMF or DMSO).

  • A non-nucleophilic base (e.g., potassium carbonate or DBU) is added to deprotonate the amino group.

  • A methylating agent, such as dimethyl sulfate or methyl iodide (1.0-1.2 equivalents), is added dropwise at a controlled temperature.

  • The reaction is monitored for the formation of the mono-methylated product and to minimize di-methylation.

  • Work-up would involve quenching the methylating agent and purification by crystallization or chromatography.

Expertise & Experience Insights:

  • Selectivity: Reductive amination is often preferred for mono-methylation as the intermediate imine is formed in situ and then reduced, which can offer better control over the degree of alkylation compared to direct methylation.

  • Substrate Sensitivity: The carboxylic acid group may interfere with some methylation conditions. Protection of the carboxylic acid as an ester prior to methylation, followed by deprotection, might be necessary to achieve higher yields and cleaner reactions.

  • Safety: Methylating agents like dimethyl sulfate and methyl iodide are toxic and should be handled with extreme care in a well-ventilated fume hood.

Benchmarking Against Patents: A Literature Gap

A comprehensive search of patent databases did not reveal specific patents detailing the synthesis of 6-(methylamino)-1,2,4-triazine-5-carboxylic acid or its direct precursor, 6-amino-1,2,4-triazine-5-carboxylic acid. The existing patents for 1,2,4-triazine derivatives typically cover broader classes of compounds or different substitution patterns. For instance, US Patent 4,175,188 describes the production of 1,2,4-triazin-5-one derivatives and includes examples of methylating a mercapto group, but not an amino group on the triazine ring.[5] This lack of specific patent literature makes a direct yield comparison challenging. The synthesis published in the Journal of Medicinal Chemistry therefore stands as a key public domain benchmark for the preparation of the amino precursor.

Data Summary and Comparison

Synthetic Step Method Starting Materials Key Reagents Reported/Expected Yield Reference/Basis
Synthesis of 6-Amino-1,2,4-triazine-5-carboxylic Acid CyclocondensationAminoguanidine Bicarbonate, Glyoxylic AcidWater (solvent)60-70%J. Med. Chem. 1977, 20 (2), 296-299
N-Methylation of 6-Amino-1,2,4-triazine-5-carboxylic Acid Reductive Amination (Proposed)6-Amino-1,2,4-triazine-5-carboxylic Acid, FormaldehydeNaBH₃CNModerate to Good (Estimated)General Organic Synthesis Principles
N-Methylation of 6-Amino-1,2,4-triazine-5-carboxylic Acid Direct Methylation (Proposed)6-Amino-1,2,4-triazine-5-carboxylic AcidDimethyl Sulfate, K₂CO₃Variable (Risk of over-methylation)General Organic Synthesis Principles

Conclusion and Future Directions

The synthesis of 6-(methylamino)-1,2,4-triazine-5-carboxylic acid is most practically approached via a two-step sequence involving the formation of 6-amino-1,2,4-triazine-5-carboxylic acid followed by selective N-methylation. A well-documented and reliable method for the synthesis of the amino precursor exists, providing a solid foundation with reported yields in the range of 60-70%.

References

  • Hershenson, F. M.; Wen, L. F. Antiviral and Antitumor 1,2,4-Triazines. Journal of Medicinal Chemistry. 1977 , 20 (2), 296–299. [Link]

  • Process for the production of 1,2,4-triazin-5-one derivatives. U.S. Patent 4,175,188, issued November 20, 1979.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 6-(Methylamino)-1,2,4-triazine-5-carboxylic Acid

[1][2] Executive Summary & Chemical Context 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid is a nitrogen-rich heterocyclic intermediate, often utilized in the synthesis of bioactive agrochemicals and pharmaceutical sca...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Context

6-(Methylamino)-1,2,4-triazine-5-carboxylic acid is a nitrogen-rich heterocyclic intermediate, often utilized in the synthesis of bioactive agrochemicals and pharmaceutical scaffolds.[1][2]

As a Senior Scientist, I must emphasize that this molecule presents a dual-hazard profile due to its amphoteric nature :

  • The Triazine Ring: A stable, nitrogen-dense structure that can generate toxic nitrogen oxides (NOx) if incinerated at insufficient temperatures.[1][2]

  • Functional Groups: The coexistence of a basic methylamino group and an acidic carboxylic acid moiety means its solubility and reactivity fluctuate wildly with pH.[2]

Core Directive: Do not treat this merely as "organic waste." Its potential to form stable salts or react with oxidizers requires a segregated disposal workflow to prevent downstream incompatibility in waste drums.[1][2]

Hazard Profiling & Safety Data

Based on structural analogs (e.g., CAS 412278-71-8) and functional group analysis.[1][2]

GHS Classification (Precautionary)
Hazard ClassCategoryHazard Statement
Skin Irritation Cat.[1][2][3] 2H315: Causes skin irritation.[1][2][3][4][5][6][7]
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[1][2][3][4][5]
STOT - SE Cat. 3H335: May cause respiratory irritation.[1][2][3][4][5][6][7]
Aquatic Toxicity Acute 3H402: Harmful to aquatic life (Triazines are persistent).[1][2]
Critical Chemical Incompatibilities[1][2]
  • Hypochlorites (Bleach): STRICTLY PROHIBITED. The amino group (

    
    ) can react with bleach to form chloramines, which are toxic and volatile.[1][2]
    
  • Strong Oxidizers: Risk of exothermic reaction and ring cleavage.[1][2]

  • Strong Acids/Bases: Will induce salt formation, potentially precipitating the compound unexpectedly in liquid waste lines.[2]

Waste Segregation & Decision Logic

Effective disposal begins at the bench.[1][2] You must characterize the physical state of your waste to determine the correct stream.[1][2]

Visual Workflow: Waste Stream Decision Tree

WasteSegregation Start Waste Identification: 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Pack in HDPE Drum (Label: Toxic Organic Solid) Solid->SolidAction LiquidCheck Check pH Liquid->LiquidCheck Acidic pH < 5 LiquidCheck->Acidic Basic pH > 9 LiquidCheck->Basic Neutral pH 6-8 LiquidCheck->Neutral Neutralize Slow Neutralization (Use 1M NaOH or 1M HCl) Acidic->Neutralize Basic->Neutralize SolventCheck Solvent Composition? Neutral->SolventCheck Neutralize->Neutral Re-check Aqueous >90% Aqueous SolventCheck->Aqueous Organic Organic Solvent Mix SolventCheck->Organic DispAq Aqueous Waste Stream (High Temp Incineration Required) Aqueous->DispAq DispOrg Halogenated/Non-Halogenated Solvent Waste Organic->DispOrg

Figure 1: Decision logic for segregating triazine waste based on physical state and pH.[1][2] Note the critical neutralization step for liquids to prevent unexpected precipitation.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Best for: Expired reagents, filter cakes, contaminated gloves/wipes.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) drum.[1][2] Avoid metal containers if the waste is potentially acidic (wet solids).[1][2]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Toxic Organic Solid."[1][2]

    • Constituent: "6-(Methylamino)-1,2,4-triazine-5-carboxylic acid."[1][2]

    • Hazard Checkbox: Irritant, Toxic.[2]

  • Bagging: Double-bag the solid in 4-mil polyethylene bags before placing it in the drum to prevent dust generation upon reopening at the disposal facility.

  • Disposal Method: Rotary Kiln Incineration.

    • Why? The triazine ring is thermally stable.[1][2] Standard incineration (800°C) may be insufficient.[1][2] Rotary kilns operate at >1000°C with secondary combustion chambers, ensuring the ring breaks down completely into

      
      , 
      
      
      
      , and
      
      
      (with scrubbers capturing NOx).[2]
Protocol B: Liquid Waste (Mother Liquors & HPLC Effluent)

Best for: Reaction mixtures, wash solvents.[2]

  • pH Adjustment (The Amphoteric Trap):

    • Risk:[2][3][4][8][9] If you dump an acidic solution of this compound into a basic waste drum, the compound may reach its isoelectric point and precipitate, clogging the drum bung or creating a sludge.[2]

    • Action: Adjust your waste solution to pH 6–8 using dilute NaOH or HCl before adding it to the main waste carboy.[2]

  • Solvent Segregation:

    • Aqueous Streams: Collect in "Aqueous Waste with Organics."[1][2] Do not pour down the sink. Triazines are persistent in water treatment plants.[1][2]

    • Organic Streams: If dissolved in Methanol/DCM, dispose in the standard "Halogenated" or "Non-Halogenated" solvent waste stream.[2]

  • Prohibited Mixtures:

    • NO Oxidizers: Do not mix with Nitric Acid or Peroxides.[1][2]

    • NO Bleach: Ensure the container has never held hypochlorite.[1][2]

Emergency Procedures (Spill Response)

In the event of a benchtop spill (solid powder):

  • Evacuate & Ventilate: Clear the immediate area.[1][2] Triazine dust is a respiratory irritant.[1][2][4]

  • PPE Up: Wear nitrile gloves (double gloved), lab coat, and a N95 or P100 particulate respirator .[2] Safety goggles are mandatory.[1][2]

  • Dry Clean-Up:

    • Do not wet the powder initially (it may become sticky/slippery).[1][2]

    • Cover with a dry absorbent (vermiculite or spill pads).[1][2]

    • Gently sweep into a dust pan to minimize aerosolization.[1][2]

  • Wet Decontamination:

    • Once the bulk solid is removed, wipe the surface with a soap/water solution.[2]

    • Scientist's Note: You can use a dilute acetic acid (vinegar) wipe followed by water.[1][2] The acid helps solubilize trace residues of the amino-triazine for easier removal.[1][2]

  • Disposal: Place all cleanup materials into the Solid Waste stream (Protocol A).

Regulatory Compliance & References

US EPA (RCRA): While this specific intermediate may not have a unique "P" or "U" list code, it falls under the "Characteristic of Toxicity" if leachable, or general "Process Waste."[2] Always characterize as D001 (Ignitable) if in organic solvent, or general Toxic Organic waste.[2]

European Waste Catalogue (EWC):

  • 07 05 13:* Solid wastes containing hazardous substances.[1][2]

  • 07 05 04:* Other organic solvents, washing liquids and mother liquors.[2]

References
  • PubChem. Compound Summary: 1,2,4-Triazine derivatives.[1][2][10] National Library of Medicine.[1][2] Link

  • Thermo Fisher Scientific. Safety Data Sheet: 1,2,4-Triazine derivatives (General).[1][2]Link[1][2]

  • US EPA. Hazardous Waste Management System: General.[1][2] 40 CFR Part 261.[1][2] Link[1][2]

  • BenchChem. Disposal of 3-Amino-1,2,4-triazine (Analogous Protocol).Link[1][2]

Disclaimer: This guide is for research and development use only. Always consult your institution's Environmental Health & Safety (EHS) officer and local regulations before disposal.

Sources

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